Product packaging for 2,3-Dichloro-5-nitrobenzaldehyde(Cat. No.:CAS No. 887360-79-4)

2,3-Dichloro-5-nitrobenzaldehyde

Cat. No.: B3294610
CAS No.: 887360-79-4
M. Wt: 220.01 g/mol
InChI Key: ZZJAWGXUZSICTN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitrobenzaldehyde (CAS 887360-79-4) is a versatile aromatic aldehyde serving as a key synthetic intermediate in organic and medicinal chemistry research. Its molecular formula is C 7 H 3 Cl 2 NO 3 with a molecular weight of 220.01 g/mol . The compound features both aldehyde and nitro functional groups on a dichlorinated benzene ring, making it a valuable electrophilic building block for constructing more complex molecular architectures, such as pharmaceuticals and agrochemicals. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers should handle this material with appropriate personal protective equipment (PPE), including gloves and eyeshields, and in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NO3 B3294610 2,3-Dichloro-5-nitrobenzaldehyde CAS No. 887360-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJAWGXUZSICTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301081
Record name 2,3-Dichloro-5-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-79-4
Record name 2,3-Dichloro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dichloro-5-nitrobenzaldehyde, a valuable intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data.

Chemical Properties and Identifiers

This compound is a substituted aromatic aldehyde with the following chemical properties:

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO₃[PubChem]
Molecular Weight 220.01 g/mol [PubChem]
IUPAC Name This compound[PubChem]
CAS Number 887360-79-4[PubChem]
InChI InChI=1S/C7H3Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H[PubChem]
InChIKey ZZJAWGXUZSICTN-UHFFFAOYSA-N[PubChem]
Canonical SMILES C1=C(C=C(C(=C1C=O)Cl)Cl)--INVALID-LINK--[O-][PubChem]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dichloroaniline. The first step involves the conversion of 2,3-dichloroaniline to 2,3-dichlorobenzaldehyde. The subsequent step is the nitration of 2,3-dichlorobenzaldehyde to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2,3-Dichlorobenzaldehyde cluster_1 Step 2: Nitration 2,3-Dichloroaniline 2,3-Dichloroaniline Diazonium Salt Diazonium Salt 2,3-Dichloroaniline->Diazonium Salt 1. HCl, NaNO2 2. HCHO, Cu(II) 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Diazonium Salt->2,3-Dichlorobenzaldehyde This compound This compound 2,3-Dichlorobenzaldehyde->this compound Nitration 2,3-Dichlorobenzaldehyde:e->this compound:w Nitrating_Mixture Conc. HNO3 Conc. H2SO4

Caption: Synthetic pathway of this compound.

Experimental Protocols

Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichloroaniline

This procedure is adapted from methodologies described in the literature for the synthesis of dichlorobenzaldehydes.[1]

Materials:

  • 2,3-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Formaldoxime solution (prepared from formaldehyde and hydroxylamine hydrochloride)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Acetate (NaOAc)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

  • Diazotization:

    • Suspend 2,3-dichloroaniline in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Formylation:

    • In a separate flask, prepare a solution of copper(II) sulfate and sodium acetate in water.

    • Add a small amount of sodium sulfite as a reducing agent.

    • To this solution, add a freshly prepared formaldoxime solution.

    • Cool this mixture to 5-10 °C.

    • Slowly add the previously prepared diazonium salt solution to the formaldoxime-copper salt mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • Hydrolysis and Isolation:

    • After the addition is complete, stir the reaction mixture for 30 minutes.

    • Acidify the mixture with concentrated HCl and heat under reflux for 30-60 minutes.

    • Isolate the crude 2,3-dichlorobenzaldehyde by steam distillation or solvent extraction with dichloromethane.

  • Purification:

    • Wash the organic extract with a sodium bicarbonate solution to remove acidic impurities, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis of this compound

This is a general procedure for the nitration of an aromatic aldehyde, which can be adapted for 2,3-dichlorobenzaldehyde.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring. Keep the mixture in the ice bath.

  • Nitration Reaction:

    • Dissolve 2,3-dichlorobenzaldehyde in a minimal amount of concentrated sulfuric acid in a separate flask and cool it to 0-5 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,3-dichlorobenzaldehyde, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • A precipitate of the crude this compound should form.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

Characterization Data

Table 1: Computed Characterization Data for this compound

ParameterPredicted ValueSource
XLogP3 2.5[PubChem]
Hydrogen Bond Donor Count 0[PubChem]
Hydrogen Bond Acceptor Count 3[PubChem]
Rotatable Bond Count 1[PubChem]
Exact Mass 218.9489983 g/mol [PubChem]
Monoisotopic Mass 218.9489983 g/mol [PubChem]
Topological Polar Surface Area 62.9 Ų[PubChem]

For comparison, the experimental data for the closely related compound, 2-chloro-5-nitrobenzaldehyde, is provided below.

Table 2: Experimental Characterization Data for 2-Chloro-5-nitrobenzaldehyde

ParameterValueSource
Melting Point 75-77 °C[Sigma-Aldrich]
¹H NMR (CDCl₃) δ 10.50 (s, 1H), 8.74 (d, J=2.8 Hz, 1H), 8.39 (dd, J=8.8, 2.8 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H)[ChemicalBook]

Experimental Workflow Visualization

The overall experimental workflow from starting material to the purified product is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_characterization Characterization Start 2,3-Dichlorobenzaldehyde Reaction Nitration with HNO3/H2SO4 Start->Reaction Workup Quenching with Ice & Water Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization (e.g., Ethanol) Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Characterization Melting Point, NMR, IR, MS Drying->Characterization

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This guide outlines a feasible synthetic route and purification protocol for this compound. While experimental characterization data is not widely published, the provided information on related compounds and computed properties offers a solid foundation for researchers. The detailed protocols and workflow diagrams serve as a practical resource for the synthesis of this important chemical intermediate. It is strongly recommended that the final product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

References

Spectroscopic Analysis of 2,3-Dichloro-5-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3-Dichloro-5-nitrobenzaldehyde (C₇H₃Cl₂NO₃), a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predictive analysis based on the known spectroscopic data of structurally related molecules. The methodologies and expected data are detailed to assist researchers in the characterization of this and similar compounds.

Chemical Structure and Properties

This compound possesses a benzaldehyde core with two chlorine atoms at positions 2 and 3, and a nitro group at position 5. This substitution pattern significantly influences its electronic and, consequently, its spectroscopic properties.

Molecular Formula: C₇H₃Cl₂NO₃[1] Molecular Weight: 220.01 g/mol [1] IUPAC Name: this compound[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds, including various chloro- and nitro-substituted benzaldehydes.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.1 - 10.5Singlet-Aldehyde proton (-CHO)
~8.5 - 8.8Doublet~2-3Aromatic proton (H-6)
~8.2 - 8.4Doublet~2-3Aromatic proton (H-4)

Rationale: The aldehyde proton is expected to be significantly deshielded. The aromatic protons will appear as doublets due to meta-coupling, with their chemical shifts influenced by the electron-withdrawing nitro and chloro groups.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~185 - 190Aldehyde carbon (C=O)
~148 - 152Aromatic carbon (C-5, attached to NO₂)
~135 - 140Aromatic carbon (C-1, attached to CHO)
~133 - 138Aromatic carbon (C-2, attached to Cl)
~130 - 135Aromatic carbon (C-3, attached to Cl)
~125 - 130Aromatic carbon (C-6)
~120 - 125Aromatic carbon (C-4)

Rationale: The carbonyl carbon is the most deshielded. The carbons attached to the electronegative substituents (NO₂ and Cl) will also have higher chemical shifts. The remaining aromatic carbons will be influenced by the overall electronic environment of the ring.

Table 3: Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2900 - 2800WeakAldehyde C-H stretch
~1710 - 1690StrongAldehyde C=O stretch[2]
~1600 - 1580MediumAromatic C=C stretch
~1540 - 1520StrongAsymmetric NO₂ stretch
~1350 - 1330StrongSymmetric NO₂ stretch
~850 - 800StrongC-Cl stretch
~800 - 700StrongAromatic C-H out-of-plane bend

Rationale: The characteristic peaks for the aldehyde (C=O and C-H stretches) and the nitro group (asymmetric and symmetric stretches) are expected to be prominent. The C-Cl stretches and aromatic ring vibrations will also be present.

Table 4: Predicted UV-Vis Data (in Ethanol)
λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~250 - 260Highπ → π
~300 - 320Low to Mediumn → π

Rationale: Substituted benzaldehydes typically show a strong π → π transition and a weaker n → π* transition. The presence of the nitro and chloro groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.[3]*

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
220/222/224High[M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl)
219/221/223Medium[M-H]⁺
190/192/194Medium[M-NO]⁺
174/176Medium[M-NO₂]⁺
146/148High[M-NO₂-CO]⁺

Rationale: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation is expected to involve the loss of the aldehyde proton, the nitro group, and carbon monoxide.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: 50-500 m/z.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3) NMR_Instrument NMR Spectrometer (400 MHz) NMR_Sample_Prep->NMR_Instrument NMR_Data_Acq Data Acquisition (1H and 13C) NMR_Instrument->NMR_Data_Acq NMR_Data_Proc Data Processing (Fourier Transform, Phase Correction) NMR_Data_Acq->NMR_Data_Proc NMR_Analysis Spectral Analysis (Chemical Shift, Coupling Constants) NMR_Data_Proc->NMR_Analysis

Caption: General workflow for NMR spectroscopic analysis.

FT_IR_Workflow cluster_FTIR FT-IR Spectroscopy FTIR_Sample_Prep Sample Preparation (KBr Pellet) FTIR_Instrument FT-IR Spectrometer FTIR_Sample_Prep->FTIR_Instrument FTIR_Data_Acq Data Acquisition (4000-400 cm-1) FTIR_Instrument->FTIR_Data_Acq FTIR_Analysis Spectral Analysis (Functional Group Identification) FTIR_Data_Acq->FTIR_Analysis UV_Vis_Workflow cluster_UVVis UV-Vis Spectroscopy UVVis_Sample_Prep Sample Preparation (Dilution in Solvent) UVVis_Instrument UV-Vis Spectrophotometer UVVis_Sample_Prep->UVVis_Instrument UVVis_Data_Acq Data Acquisition (200-800 nm) UVVis_Instrument->UVVis_Data_Acq UVVis_Analysis Spectral Analysis (λmax, Molar Absorptivity) UVVis_Data_Acq->UVVis_Analysis MS_Workflow cluster_MS Mass Spectrometry MS_Sample_Intro Sample Introduction (GC/LC or Direct Infusion) MS_Instrument Mass Spectrometer (EI Source) MS_Sample_Intro->MS_Instrument MS_Data_Acq Data Acquisition (Mass Scan) MS_Instrument->MS_Data_Acq MS_Analysis Spectral Analysis (Molecular Ion, Fragmentation Pattern) MS_Data_Acq->MS_Analysis

References

Navigating the Spectroscopic Landscape of 2,3-Dichloro-5-nitrobenzaldehyde: An In-depth NMR Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering unparalleled insight into the molecular framework of compounds such as 2,3-Dichloro-5-nitrobenzaldehyde. This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, alongside detailed experimental protocols for data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton and the two aromatic protons. The chemical shifts are influenced by the electronic effects of the two chlorine atoms and the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO9.8 - 10.2SingletN/A
H-48.3 - 8.5Doublet~2-3
H-68.6 - 8.8Doublet~2-3

The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. The aromatic protons, H-4 and H-6, will likely appear as doublets due to meta-coupling, with an expected coupling constant in the range of 2-3 Hz. The strong electron-withdrawing nature of the nitro group and the chlorine atoms will deshield these protons, shifting their signals to a lower field.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each of the seven unique carbon atoms in this compound. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O188 - 192
C-1135 - 138
C-2133 - 136
C-3138 - 141
C-4125 - 128
C-5148 - 151
C-6128 - 131

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift. The carbons directly attached to the chlorine (C-2, C-3) and nitro (C-5) groups will also be significantly deshielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Ensure the spectrometer is properly tuned and shimmed for the specific sample and solvent to achieve optimal magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

  • Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Reference the spectrum to the TMS signal at 0 ppm.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference assign Signal Assignment reference->assign interpret Structural Interpretation assign->interpret report Reporting interpret->report

NMR Data Acquisition and Analysis Workflow

This comprehensive guide provides a foundational understanding of the expected NMR characteristics of this compound and a detailed methodology for their experimental determination. For researchers engaged in the synthesis and characterization of novel compounds, these principles and protocols are invaluable for accurate and efficient structural elucidation.

physical and chemical properties of 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identifiers

2,3-Dichloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde. The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, significantly influences the reactivity of both the aromatic ring and the aldehyde functional group.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. While computed data is available, experimental values for properties such as melting and boiling points are not widely published.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 887360-79-4[1]
Molecular Formula C₇H₃Cl₂NO₃[1][2]
SMILES C1=C(C=C(C(=C1C=O)Cl)Cl)--INVALID-LINK--[O-][1]
InChI InChI=1S/C7H3Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H[1]
InChIKey ZZJAWGXUZSICTN-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource & Notes
Molecular Weight 220.01 g/mol [1][2] (Computed)
Exact Mass 218.9489983 Da[1] (Computed)
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Not availableExpected to have low solubility in water and better solubility in organic solvents like ethanol, acetone, and chlorinated solvents.
Topological Polar Surface Area 62.9 Ų[1] (Computed)
XLogP3 2.5[1] (Computed)

Spectral Information

Experimental spectral data for this compound are not widely available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated.

  • ¹H NMR: The spectrum would be expected to show two aromatic protons as doublets or singlets in the downfield region (likely between 7.5 and 8.5 ppm) due to the deshielding effects of the aldehyde, nitro, and chloro groups. The aldehyde proton would appear as a singlet even further downfield, typically above 9.5 ppm.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon of the aldehyde would be the most downfield signal (typically 185-195 ppm). The aromatic carbons would appear in the 120-150 ppm range, with their specific shifts influenced by the attached substituents.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at ~1700-1710 cm⁻¹, C-Cl stretches in the 600-800 cm⁻¹ region, and asymmetric and symmetric N-O stretches for the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively. Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and carbon monoxide (-CO).

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its functional groups. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions.[3] The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the substituents. However, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly detailed in readily accessible literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, starting from 2,3-dichlorotoluene.

Proposed Synthetic Pathway:

A potential multi-step synthesis is outlined below. This pathway is a hypothetical route based on known transformations.

  • Nitration of 2,3-Dichlorotoluene: The starting material, 2,3-dichlorotoluene, would undergo nitration to introduce the nitro group. The directing effects of the two chlorine atoms would likely result in a mixture of isomers, with nitration at the 5-position being a significant product.

    • Protocol: 2,3-dichlorotoluene is slowly added to a cold (0-10 °C) mixture of concentrated nitric acid and concentrated sulfuric acid. After the addition, the reaction is allowed to proceed at room temperature before being quenched with ice water. The product mixture is then extracted with an organic solvent.

  • Side-Chain Bromination: The methyl group of the resulting 2,3-dichloro-5-nitrotoluene is then converted to a benzyl bromide.

    • Protocol: The nitrated toluene derivative is refluxed with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.

  • Oxidation to Aldehyde: The benzyl bromide is then oxidized to the final aldehyde product.

    • Protocol: A common method for this transformation is the Sommelet reaction, where the benzyl bromide is treated with hexamine, followed by hydrolysis. Alternatively, oxidation with dimethyl sulfoxide (DMSO), known as the Kornblum oxidation, can be employed.[4]

Purification Protocol:

Purification of the final product would likely involve the following steps:

  • Extraction and Washing: After the reaction, the crude product would be taken up in a suitable organic solvent and washed with water and brine to remove inorganic impurities.

  • Chromatography: Flash column chromatography using a silica gel stationary phase and a solvent system such as a hexane/ethyl acetate gradient would be effective for separating the desired product from isomers and byproducts.

  • Recrystallization: The purified aldehyde can be further refined by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield a crystalline solid.[5]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Synthesis_Workflow Start 2,3-Dichlorotoluene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 2,3-Dichloro-5-nitrotoluene (Isomer Mixture) Nitration->Intermediate1 Bromination Side-Chain Bromination (NBS, Initiator) Intermediate1->Bromination Intermediate2 2,3-Dichloro-5-nitrobenzyl bromide Bromination->Intermediate2 Oxidation Oxidation (e.g., Sommelet or Kornblum) Intermediate2->Oxidation CrudeProduct Crude this compound Oxidation->CrudeProduct Purification Purification CrudeProduct->Purification Chromatography Column Chromatography Purification->Chromatography Separation Recrystallization Recrystallization Chromatography->Recrystallization Refinement FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Proposed synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₃Cl₂NO₃. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an aldehyde group, dictates its physicochemical properties, including solubility and stability. These characteristics are critical for its application in chemical synthesis, particularly in the development of pharmaceutical intermediates. Understanding its solubility is key to designing appropriate solvent systems for reactions and purifications, while knowledge of its stability is essential for determining appropriate storage conditions and predicting its shelf-life.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO₃PubChem
Molecular Weight 220.01 g/mol PubChem
XLogP3-AA (Predicted LogP) 2.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem

Solubility Profile

Predicted Solubility of this compound

Based on its chemical structure, a predicted solubility profile can be inferred:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have very low solubility in water due to the hydrophobic nature of the dichlorinated benzene ring. It is likely to exhibit some solubility in alcohols like methanol and ethanol, a characteristic noted in patent literature for a mixture containing the compound.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): Moderate to good solubility is predicted in these solvents. The aldehyde and nitro groups can interact with these solvents, while the overall non-polar character of the ring is compatible with them.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Good solubility is expected in aromatic solvents like toluene. Patent literature indicates that it is soluble in a toluene-methanol mixture. Conversely, it is likely poorly soluble in highly nonpolar aliphatic solvents like hexanes, which are used for its purification by trituration to remove isomers.

G cluster_solvents Solvent Type cluster_solubility Predicted Solubility Polar Protic Polar Protic Low to Very Low Low to Very Low Polar Protic->Low to Very Low Polar Aprotic Polar Aprotic Moderate to Good Moderate to Good Polar Aprotic->Moderate to Good Nonpolar Nonpolar Variable Variable Nonpolar->Variable Good in Toluene, Poor in Hexanes This compound This compound This compound->Polar Protic e.g., Water, Methanol This compound->Polar Aprotic e.g., Acetone, Ethyl Acetate This compound->Nonpolar e.g., Toluene, Hexanes

Comparative Solubility of Analogous Compounds

To provide a more quantitative context, the following table summarizes the solubility of structurally similar compounds.

CompoundSolventSolubilityTemperature (°C)
2-Chloro-5-nitrobenzaldehyde WaterSparingly solubleAmbient
2,4-Dichlorobenzaldehyde Water< 1 mg/mL23.9
MethanolSolubleNot specified
Ethyl AcetateSolubleNot specified
AcetoneSolubleNot specified
TolueneSolubleNot specified
ChloroformSolubleNot specified

Sources: Guidechem[1], PubChem[2], CDH Fine Chemical[3], ChemicalBook[4], Thermo Scientific Chemicals[5]

Stability Profile

Predicted Stability of this compound

The stability of this compound is influenced by its functional groups:

  • Aldehyde Group: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen) and light.[6] This is a common degradation pathway.

  • Nitro Group: The nitro group is generally stable but can be reduced under specific conditions. The presence of the electron-withdrawing nitro and chloro groups deactivates the aromatic ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution under harsh conditions.

  • Chloro Groups: The chlorine atoms are generally stable but can be displaced in nucleophilic aromatic substitution reactions, although this typically requires forcing conditions (high temperature, strong nucleophile).

It is expected to be stable under normal storage conditions, in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[1]

Potential Degradation Pathways
  • Oxidation: The primary degradation pathway is likely the oxidation of the aldehyde group to 2,3-dichloro-5-nitrobenzoic acid. This can be accelerated by exposure to air, light, and certain metals.

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation, although specific pathways are not documented.

  • Photostability: Aromatic nitro compounds can be sensitive to light. Photodegradation is a possibility, and the compound should be stored in light-resistant containers.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized methods that can be adapted for this specific compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

G A 1. Preparation - Add excess this compound to a known volume of the selected solvent in a sealed flask. B 2. Equilibration - Agitate the flask at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C 3. Separation - Allow the suspension to settle. - Filter the solution through a syringe filter (e.g., 0.45 µm) to remove undissolved solid. B->C D 4. Quantification - Analyze the clear filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration of the dissolved compound. C->D E 5. Calculation - Calculate the solubility in units such as mg/mL or mol/L. D->E

Detailed Steps:

  • Preparation: An excess amount of this compound is added to a sealed vial containing a known volume of the solvent of interest.

  • Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, the samples are allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.45 µm PTFE) to obtain a clear solution.

  • Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Stability Assessment (Accelerated Stability Testing)

Accelerated stability studies are designed to increase the rate of chemical degradation and physical change by using exaggerated storage conditions.

G cluster_stress 2. Stress Conditions Thermal Elevated Temperature (e.g., 40°C, 60°C) B 3. Time-Point Sampling - Store samples under stress conditions and pull at specified time points (e.g., 0, 1, 3, 6 months). Thermal->B Humidity High Humidity (e.g., 75% RH) Humidity->B Photolytic Light Exposure (ICH Q1B) Photolytic->B pH Acidic/Basic Conditions pH->B A 1. Sample Preparation - Prepare samples of this compound (solid or in solution). A->Thermal A->Humidity A->Photolytic A->pH C 4. Analysis - Analyze samples for purity (e.g., by HPLC) and identify any degradation products (e.g., by LC-MS). B->C D 5. Data Evaluation - Determine the rate of degradation and potential degradation pathways. C->D

Detailed Steps:

  • Protocol Design: A stability testing protocol should be established, defining the storage conditions, testing frequency, and analytical methods.

  • Sample Preparation: Samples of this compound (as a solid or in solution) are placed in appropriate containers.

  • Storage: Samples are stored under various stress conditions:

    • Thermal Stress: Samples are kept at elevated temperatures (e.g., 40°C, 60°C) with controlled humidity (e.g., 75% RH).

    • Photostability: Samples are exposed to a specified intensity of UV and visible light as per ICH Q1B guidelines.

    • Hydrolytic Stability: The compound is dissolved in aqueous solutions at different pH values (e.g., pH 2, 7, and 9) and stored at a controlled temperature.

  • Analysis at Time Points: At specified time intervals (e.g., initial, 1 week, 2 weeks, 1 month, 3 months), samples are withdrawn and analyzed. The analysis typically involves:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of this compound remaining, typically by HPLC.

    • Degradation Products: Identification and quantification of any impurities or degradation products that have formed, often using LC-MS to determine their structures.

  • Data Analysis: The data is analyzed to determine the degradation rate and to identify the degradation pathways under each stress condition.

Conclusion

While specific experimental data for this compound is limited, its chemical structure allows for a reasoned prediction of its solubility and stability characteristics. It is anticipated to be poorly soluble in water but soluble in a range of organic solvents, particularly polar aprotic and aromatic solvents. The primary stability concern is the potential for oxidation of the aldehyde functional group. The experimental protocols outlined in this guide provide a framework for researchers to definitively determine the solubility and stability profiles of this compound, which is essential for its successful application in research and development.

References

A Comprehensive Technical Guide to the Safe Handling of 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 2,3-Dichloro-5-nitrobenzaldehyde (CAS No. 887360-79-4). The information is compiled to ensure the safe use of this compound in a laboratory and research setting, emphasizing proper handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a substituted aromatic aldehyde. Its properties are summarized below.

PropertyDataReference
Molecular Formula C₇H₃Cl₂NO₃[1][2]
Molecular Weight 220.01 g/mol [1][2]
Appearance Solid
CAS Number 887360-79-4[1][2]
Synonyms Not available

Hazard Identification and Classification

This chemical is considered hazardous. The GHS classifications are based on data for the compound and structurally related chemicals.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation

The hazard statements are derived from supplier safety data sheets for this compound and similar nitroaromatic compounds.[2][4]

General Toxicological Information: Aromatic nitro compounds, as a class, can cause systemic effects such as methaemoglobinaemia, leading to headaches, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood).[4] Aldehydes are also known to cause irritation to the eyes, skin, and mucous membranes.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[5] Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The following diagram illustrates the relationship between the chemical's hazards and the required personal protective equipment.

PPE_Workflow cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H331 H331: Toxic if Inhaled H335: May cause respiratory irritation Respirator Respiratory Protection (e.g., N95 dust mask or higher) H331->Respirator Protects against H311 H311: Toxic in contact with skin H315: Causes skin irritation Gloves Chemical-Resistant Gloves (e.g., Nitrile, inspect before use) H311->Gloves Protects against Coat Laboratory Coat H311->Coat Protects against H319 H319: Causes serious eye irritation Goggles Chemical Safety Goggles (EN166 or OSHA 29 CFR 1910.133) H319->Goggles Protects against

Caption: Hazard-PPE Correlation Diagram.

  • Eye and Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. A lab coat must be worn. Immediately change any contaminated clothing.[4]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, wear respiratory protection such as an N95-type dust mask.[3]

General Hygiene and Handling Practices
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust.

  • Wash hands and face thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the work area.[5][9]

  • Keep the container tightly closed when not in use.[8]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[7][8]

  • Keep the container tightly closed.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

The logical workflow for safely handling this chemical is outlined in the diagram below.

Caption: Safe Handling Workflow.

Experimental Protocols: Spill and Exposure Management

Detailed methodologies for managing accidental release and exposure are critical.

Accidental Release Measures (Spills)
  • Evacuation and Ventilation: Evacuate the immediate danger area.[9] Ensure adequate ventilation. Avoid breathing dust.

  • Containment: Cover drains to prevent entry into the sewer system.[9]

  • Cleanup:

    • Wear full personal protective equipment, including respiratory protection.

    • For dry spills, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[7] Avoid generating dust.[9]

    • Collect, bind, and pump off liquid spills if applicable.

    • Clean the affected area thoroughly once the material has been removed.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[8]

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air.[8] If the person is not breathing, give artificial respiration.[8] Call a POISON CENTER or doctor if you feel unwell.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water while removing all contaminated clothing and shoes.[8] Get medical advice if skin irritation occurs.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Immediately seek medical attention.[8][9]

  • Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8]

  • Specific Hazards: The compound is combustible.[4] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Emergency Response Workflow

The following diagram outlines a logical workflow for responding to a laboratory spill.

Emergency_Spill_Response Spill Spill Occurs Alert 1. Alert personnel in the immediate area Spill->Alert Assess 2. Assess the spill size and immediate risk Alert->Assess SmallSpill Is the spill small and manageable by lab staff? Assess->SmallSpill Cleanup 3a. Don appropriate PPE. Contain and clean up the spill using a spill kit. SmallSpill->Cleanup Yes LargeSpill 3b. Evacuate the area. Contact Emergency Health & Safety. SmallSpill->LargeSpill No Dispose 4. Dispose of waste in a labeled, sealed container. Cleanup->Dispose Report 5. Report the incident to the lab supervisor. LargeSpill->Report Dispose->Report End Response Complete Report->End

Caption: Emergency Spill Response Workflow.

Disposal Considerations

Dispose of this chemical and its container to an approved waste disposal plant.[8] Do not let the product enter drains.[9] Disposal must be in accordance with local, state, and federal regulations.

This technical guide is intended to provide comprehensive safety information for trained research professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use and ensure all laboratory personnel are trained on the hazards and handling procedures.

References

molecular weight and formula of 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analytical methodologies for 2,3-Dichloro-5-nitrobenzaldehyde. Given the limited direct literature on this specific compound, this guide leverages established protocols for structurally similar molecules to propose viable experimental workflows.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, and for analytical characterization.

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO₃[PubChem]
Molecular Weight 220.01 g/mol [PubChem]
IUPAC Name This compound[PubChem]
CAS Number 887360-79-4[BLD Pharm]
Canonical SMILES C1=C(C=C(C(=C1C=O)Cl)Cl)--INVALID-LINK--[O-][PubChem]
InChI Key ZZJAWGXUZSICTN-UHFFFAOYSA-N[PubChem]

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for analogous compounds.

Proposed Synthesis Workflow

A plausible two-step synthetic route to this compound involves the synthesis of the precursor 2,3-dichlorobenzaldehyde, followed by a nitration step.

Synthesis Workflow Proposed Synthesis of this compound cluster_0 Step 1: Synthesis of 2,3-Dichlorobenzaldehyde cluster_1 Step 2: Nitration A 2,3-Dichloroaniline B Diazonium Salt Formation (NaNO2, HCl) A->B C Reaction with Formaldoxime B->C D 2,3-Dichlorobenzaldehyde C->D E 2,3-Dichlorobenzaldehyde F Nitrating Mixture (H2SO4, HNO3) E->F G This compound (Crude Product) F->G

Caption: A proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Dichlorobenzaldehyde (Based on CN1223249A) [1]

  • Diazonium Salt Preparation: Prepare a solution of 2,3-dichloroaniline hydrochloride in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Reaction with Formaldoxime: In a separate vessel, prepare a solution of formaldoxime and a copper(I) catalyst (e.g., prepared by reducing copper(II) sulfate with sodium sulfite).

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the formaldoxime solution. Control the addition rate to maintain the reaction temperature between 5-10 °C.

  • Hydrolysis: After the addition is complete, stir for an additional 30 minutes. Add concentrated hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate, followed by steam distillation to isolate the crude 2,3-dichlorobenzaldehyde.

Step 2: Nitration of 2,3-Dichlorobenzaldehyde (Based on p-Nitrobenzaldehyde Synthesis) [2]

  • Preparation of Nitrating Acid: In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid in an ice-salt bath. Slowly add fuming nitric acid while ensuring the temperature does not exceed 10 °C.

  • Nitration Reaction: To the cold nitrating acid, add 2,3-dichlorobenzaldehyde in small portions. Maintain the reaction temperature below 15 °C throughout the addition.

  • Quenching and Isolation: After the addition is complete, allow the mixture to stir at room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Work-up: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Purification Protocol: Recrystallization

Purification of the crude product to remove isomeric impurities is critical. A method adapted from the purification of 2-chloro-5-nitrobenzaldehyde can be employed.[3]

  • Solvent Selection: Suspend the crude this compound in a suitable solvent system, such as ethanol/water or methanol/petroleum ether.

  • Dissolution: Heat the suspension gently to dissolve the solid.

  • Crystallization: Cool the solution slowly to room temperature, then further cool in an ice bath to induce crystallization of the desired isomer.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Workflow: Quality Control

To confirm the identity and purity of the synthesized compound, a combination of chromatographic and spectrometric techniques is recommended.

Analytical Workflow Analytical Workflow for Quality Control A Purified Sample (this compound) B Sample Preparation (Dissolve in suitable solvent) A->B C HPLC-MS/MS Analysis B->C D GC-MS Analysis B->D E Purity Assessment (& Isomer Separation) C->E F Structural Confirmation (Mass Spectrum) D->F

Caption: A typical analytical workflow for the characterization of the final product.

Representative HPLC-MS/MS Method for Isomer Separation

This method is based on general procedures for separating positional isomers of aromatic compounds.[4][5][6]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid or 10 mM ammonium carbonate (for alkaline conditions).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient from 10% B to 90% B over 15-20 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the nitro group.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting a precursor ion corresponding to the molecular weight of the analyte and specific product ions for confirmation.

Representative GC-MS Method for Structural Confirmation

GC-MS is an excellent technique for confirming the molecular weight and fragmentation pattern of volatile compounds.[7][8]

  • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-1701.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure elution.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Mass scan from m/z 50 to 300 to obtain the full mass spectrum and identify the molecular ion and characteristic fragment ions.

Potential Applications in Drug Discovery and Research

While direct biological studies on this compound are not widely published, its structural motifs are present in molecules with known bioactivity. This suggests potential utility as a scaffold or intermediate in drug development.

  • Antimicrobial and Anticancer Research: Structurally related nitrobenzaldehyde derivatives have shown promise as antimicrobial and anticancer agents.[9] The mechanism for antimicrobial activity may involve the disruption of microbial cell membranes, while anticancer effects could be mediated through the induction of apoptosis or necrosis.[9]

  • Synthetic Intermediate: The aldehyde functional group is highly versatile for further chemical modifications, such as in the synthesis of Schiff bases, which are known to have a wide range of pharmacological activities.[10] Furthermore, related dichloronitro-aromatic compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[11][12] The electron-withdrawing nature of the nitro and chloro substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the aldehyde group allows for condensation reactions, making it a valuable building block in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,3-Dichloro-5-nitrobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material in organic synthesis. Its electron-deficient aromatic ring, substituted with two chloro atoms and a nitro group, makes it a highly reactive building block for the construction of a variety of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases and heterocyclic compounds, which are classes of molecules with significant potential in drug discovery and materials science.

Application Note 1: Synthesis of Chiral Schiff Base Ligands

Chiral Schiff bases are an important class of ligands in asymmetric catalysis. The condensation of this compound with a chiral diamine provides access to novel Schiff base ligands. The electron-withdrawing nature of the substituents on the benzaldehyde ring can influence the electronic properties of the resulting metal complexes, potentially leading to enhanced catalytic activity and enantioselectivity.

Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand

This protocol is adapted from the synthesis of similar chiral Schiff bases and is expected to be effective for this compound.

Materials:

  • This compound

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • Absolute Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (0.5 eq) in absolute ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 30-36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the reaction mixture to precipitate the Schiff base ligand.

  • Stir the resulting suspension for several hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with deionized water.

  • Dry the product under vacuum to obtain the purified chiral Schiff base ligand.

  • Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.

G cluster_workflow Experimental Workflow: Schiff Base Synthesis A Dissolve this compound in absolute ethanol B Add (1R,2R)-(-)-1,2-Diaminocyclohexane solution A->B Dropwise addition C Reflux for 30-36 hours B->C Heat D Cool to room temperature C->D E Precipitate with deionized water D->E F Filter and wash the solid E->F G Dry under vacuum F->G H Characterize the product G->H

Workflow for the synthesis of a chiral Schiff base ligand.
Reactant 1Reactant 2ProductYield (%)Reference
o-Nitrobenzaldehyde(1R,2R)-(-)-1,2-DiaminocyclohexaneChiral Schiff Base76.4[1]
m-Nitrobenzaldehyde(1R,2R)-(-)-1,2-DiaminocyclohexaneChiral Schiff Base94.4[1]
p-Nitrobenzaldehyde(1R,2R)-(-)-1,2-DiaminocyclohexaneChiral Schiff Base74.5[1]
2,3-DichlorobenzaldehydeChiral DiamineChiral Schiff Base75[1]

Application Note 2: Synthesis of Substituted Pyrazolo[3,4-b]pyridines via a One-Pot, Three-Component Reaction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] A highly efficient method for their synthesis is a one-pot, three-component reaction involving an aminopyrazole, a substituted benzaldehyde, and an active methylene compound.[4] The use of this compound in this reaction is expected to yield novel pyrazolo[3,4-b]pyridine derivatives with potential for biological screening.

Experimental Protocol: One-Pot Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a general procedure for the synthesis of pyrazolo[3,4-b]pyridines and can be adapted for this compound.

Materials:

  • This compound

  • 3-Amino-5-methylpyrazole

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), 3-amino-5-methylpyrazole (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the specific substrates.

  • Upon completion of the reaction, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.

G cluster_workflow Experimental Workflow: Pyrazolo[3,4-b]pyridine Synthesis A Combine this compound, 3-Amino-5-methylpyrazole, and Malononitrile in ethanol B Add catalytic piperidine A->B C Stir at room temperature B->C D Collect precipitate by filtration C->D E Wash with cold ethanol D->E F Recrystallize from a suitable solvent E->F G Characterize the product F->G

Workflow for the one-pot synthesis of a pyrazolo[3,4-b]pyridine.
AldehydeAmine/PyrazoleActive Methylene CompoundProductYield (%)Reference
BenzaldehydeHydrazine Hydrate, Ethyl AcetoacetateMalononitrileDihydropyrano[2,3-c]pyrazole91-96[5]
Substituted Benzaldehydes3-Amino-5-methylpyrazoleMalononitrilePyrazolo[3,4-b]pyridineHigh[4]
Aromatic AldehydesHydrazine Hydrate, Ethyl AcetoacetateMalononitrileDihydropyrano[2,3-c]pyrazoleup to 95[6]

Application Note 3: Potential Biological Activities of this compound Derivatives

Derivatives of substituted benzaldehydes, particularly Schiff bases and nitrogen-containing heterocycles, are known to possess a wide range of biological activities. The unique electronic and steric properties imparted by the dichloro and nitro substituents on the this compound scaffold make its derivatives promising candidates for evaluation as cytotoxic and antimicrobial agents.

Cytotoxicity and Antimicrobial Activity

Schiff bases derived from nitrobenzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[7][8] For instance, a Schiff base derived from 4-nitrobenzaldehyde showed promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while exhibiting lower toxicity towards normal human gingival fibroblasts (NHGF) with an IC₅₀ of 977.24 µg/mL.[7][8] Similarly, pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit significant antimicrobial activity against a range of bacterial and fungal strains, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 2-32 μg/mL.[2]

Compound ClassBiological ActivityCell Line/OrganismIC₅₀ / MICReference
Schiff Base (from 4-Nitrobenzaldehyde)CytotoxicityTSCCF Cancer Cells446.68 µg/mL[7][8]
Schiff Base (from 4-Nitrobenzaldehyde)CytotoxicityNHGF Normal Cells977.24 µg/mL[7][8]
Pyrazolo[3,4-b]pyridine derivativesAntimicrobialVarious bacteria and fungi2-32 µg/mL[2]
Pyrazole derivativeAntimicrobialStaphylococcus aureus12.5 µg/mL[9]
Pyrazole derivativeAntimicrobialCandida albicans12.5 µg/mL[9]
Plausible Signaling Pathway for Cytotoxicity: p53-Mediated Apoptosis

A common mechanism by which cytotoxic compounds induce cancer cell death is through the activation of apoptosis, or programmed cell death. The tumor suppressor protein p53 plays a central role in this process.[1] In response to cellular stress, such as that induced by a cytotoxic drug, p53 is stabilized and activated.[1] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax.[10] Bax, in turn, promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[10][11] Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9.[1][11] Caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[10][11]

G cluster_pathway p53-Mediated Apoptosis Pathway Drug Cytotoxic Derivative of This compound p53 p53 Activation Drug->p53 Cellular Stress Bax Bax Upregulation p53->Bax Transcriptional Activation Mito Mitochondrion Bax->Mito Promotes Permeabilization CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution Phase

A plausible p53-mediated apoptotic pathway for cytotoxic derivatives.

This compound is a readily accessible and highly functionalized starting material with significant potential in organic synthesis. The protocols and data presented here demonstrate its utility in the preparation of chiral Schiff bases and biologically active heterocyclic compounds. The derivatives of this compound are promising candidates for further investigation in the fields of asymmetric catalysis, medicinal chemistry, and drug development.

References

Application Notes and Protocols: 2,3-Dichloro-5-nitrobenzaldehyde as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Dichloro-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a starting material in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring two chlorine atoms and a nitro group, offers multiple reaction sites for building complex molecular architectures. The electron-withdrawing nature of the nitro and chloro groups makes the aldehyde susceptible to nucleophilic addition, a key step in many condensation reactions. This document outlines the application of this compound in the synthesis of a novel dihydropyridine derivative, a class of compounds known for their use as calcium channel blockers.[1][2]

While direct synthetic routes for many pharmaceuticals may start from similar nitrobenzaldehydes, such as 3-nitrobenzaldehyde for drugs like nitrendipine, nicardipine, and nimodipine[1], the chloro-substituted variant offers a pathway to new chemical entities with potentially altered pharmacological profiles. The general importance of substituted benzaldehydes is well-established in medicinal chemistry, for example, 2,3,4-trihydroxybenzaldehyde is a key intermediate for the anti-Parkinson's drug benserazide[3], and 3,4-dihydroxy-5-nitrobenzaldehyde is a precursor to entacapone[4]. This protocol details a hypothetical synthesis based on the well-established Hantzsch pyridine synthesis.

Hypothetical Synthesis of a Novel Dihydropyridine Intermediate

The following protocol describes the synthesis of a potential pharmaceutical intermediate, a substituted dihydropyridine, using this compound as a key reactant.

Reaction Scheme:

A one-pot Hantzsch pyridine synthesis is employed to construct the dihydropyridine ring system. This involves the condensation of this compound, ethyl acetoacetate, and ammonium hydroxide.

G A This compound D Hantzsch Dihydropyridine Synthesis (One-pot reaction) A->D B Ethyl Acetoacetate (2 eq.) B->D C Ammonium Hydroxide C->D E Diethyl 2,6-dimethyl-4-(2,3-dichloro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Final Product) D->E

Caption: Synthetic pathway for a novel dihydropyridine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the dihydropyridine intermediate.

ParameterValue
Starting Material This compound
Molecular Weight 220.01 g/mol [5]
Reagents Ethyl acetoacetate, Ammonium hydroxide
Solvent Ethanol
Reaction Temperature 70-80°C
Reaction Time 6-8 hours
Product Name Diethyl 2,6-dimethyl-4-(2,3-dichloro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Expected Yield 75-85%
Purity (by HPLC) >98%
Appearance Pale yellow crystalline solid
Melting Point 155-160°C (hypothetical)

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium hydroxide (28% aqueous solution, 1.5 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 22.0 g, 0.1 mol).

  • Add anhydrous ethanol (100 mL) and stir until the starting material is completely dissolved.

  • To the stirred solution, add ethyl acetoacetate (e.g., 28.6 g, 0.22 mol).

  • Slowly add ammonium hydroxide solution (e.g., 10 mL, ~0.15 mol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 50°C to a constant weight.

  • The final product, a pale yellow crystalline solid, can be further purified by recrystallization from ethanol if necessary.

G A Dissolve this compound in Ethanol B Add Ethyl Acetoacetate and Ammonium Hydroxide A->B C Reflux for 6-8 hours B->C D Cool Reaction Mixture (Room Temp then Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Product Under Vacuum F->G

Caption: Experimental workflow for dihydropyridine synthesis.

Potential Applications and Further Steps

The synthesized dihydropyridine derivative serves as a valuable intermediate for further chemical modifications. The nitro group can be reduced to an amine, which can then be derivatized to explore a range of pharmacological activities. The dichloro-substituents on the phenyl ring can influence the lipophilicity and metabolic stability of potential drug candidates.

This intermediate and its subsequent derivatives could be screened for various biological activities, including but not limited to:

  • Calcium channel modulation

  • Antihypertensive effects

  • Antimicrobial activity[6]

  • Anticancer properties[6]

The presence of reactive functional groups in related nitrobenzaldehyde compounds has been shown to be crucial for their biological potential.[7] Further studies would involve in-vitro and in-vivo testing to establish the safety and efficacy profiles of new compounds derived from this intermediate.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 2,3-dichloro-5-nitrobenzaldehyde as a versatile starting material. The methodologies described herein offer pathways to quinolines, quinoxalines, pyrazoles, and benzodiazepines, which are core structures in many pharmaceutical agents.

Introduction to Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. This document outlines synthetic routes to several important classes of nitrogen-containing heterocycles, starting from the readily available this compound. The presence of chloro and nitro substituents on the starting benzaldehyde offers opportunities for further functionalization and modulation of the physicochemical and pharmacological properties of the final products.

Core Synthetic Pathways from this compound

The following diagram illustrates the key synthetic transformations of this compound into various heterocyclic systems.

G start This compound intermediate1 Knoevenagel Adducts start->intermediate1 Knoevenagel Condensation intermediate2 2-Amino-3-chloro-5-nitrobenzaldehyde start->intermediate2 Selective Reduction pyrazole Pyrazoles intermediate1->pyrazole + Hydrazine quinoline Quinolines intermediate2->quinoline Friedländer Annulation quinoxaline Quinoxalines intermediate2->quinoxaline + 1,2-Diketone or equivalent benzodiazepine Benzodiazepines intermediate2->benzodiazepine + Amino Acid Derivative

Figure 1: Synthetic routes from this compound.

Section 1: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for constructing the quinoline scaffold.[1] A domino reaction involving the in-situ reduction of a 2-nitrobenzaldehyde followed by a Friedländer cyclization provides a powerful one-pot approach to highly substituted quinolines.[2]

Application Note

This protocol describes a one-pot synthesis of 7,8-dichloro-6-nitroquinoline derivatives from this compound and various active methylene compounds. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6]

Experimental Protocol
  • To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser, add the active methylene compound (e.g., dimedone, ethyl acetoacetate, acetylacetone) (1.2 mmol).

  • Stir the mixture at 100 °C for 15 minutes under a nitrogen atmosphere.

  • Add iron powder (4.0 mmol) in one portion.

  • Continue to heat the reaction mixture at 110 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired quinoline derivative.

Data Summary
EntryActive Methylene CompoundProductExpected Yield (%)
1Dimedone10,11-dichloro-9,9-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one75-85
2Ethyl acetoacetateEthyl 2,7,8-trichloro-6-nitroquinoline-3-carboxylate70-80
3Acetylacetone1-(7,8-dichloro-6-nitroquinolin-2-yl)ethan-1-one70-80
4Cyclohexanone10,11-dichloro-1,2,3,4,10,11-hexahydroacridine65-75

Section 2: Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including antimicrobial and anticancer properties.[7][8] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Application Note

This protocol outlines the synthesis of 6,7-dichloro-5-nitroquinoxaline derivatives. The synthesis involves the in-situ reduction of this compound to the corresponding 2-amino-3-chloro-5-nitrobenzaldehyde, followed by condensation with a 1,2-dicarbonyl compound.

Experimental Protocol
  • In-situ reduction: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL). Add a solution of sodium dithionite (3.0 mmol) in water (5 mL) dropwise at room temperature. Stir the mixture for 1 hour.

  • Condensation: To the reaction mixture containing the in-situ generated 2-amino-3-chloro-5-nitrobenzaldehyde, add the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol).

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into cold water (50 mL) to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.

Data Summary
Entry1,2-Dicarbonyl CompoundProductExpected Yield (%)
1Benzil6,7-dichloro-5-nitro-2,3-diphenylquinoxaline80-90
2Glyoxal (40% in water)6,7-dichloro-5-nitroquinoxaline75-85
32,3-Butanedione6,7-dichloro-2,3-dimethyl-5-nitroquinoxaline80-90

Section 3: Synthesis of Pyrazoles via Knoevenagel Condensation and Cyclization

Pyrazoles are five-membered heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11][12] A common synthetic route involves the Knoevenagel condensation of an aldehyde with an active methylene compound, followed by cyclization of the resulting adduct with hydrazine.[13][14][15]

Application Note

This section details a two-step synthesis of substituted pyrazoles starting from this compound. The first step is a Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction.[16][17][18][19][20] The resulting intermediate is then cyclized with hydrazine hydrate.

Experimental Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization start This compound + Malononitrile step1 Add Piperidine in Ethanol start->step1 step2 Stir at Room Temperature step1->step2 step3 Monitor by TLC step2->step3 intermediate Isolate Knoevenagel Adduct step3->intermediate intermediate2 Knoevenagel Adduct step4 Add Hydrazine Hydrate in Ethanol intermediate2->step4 step5 Reflux step4->step5 step6 Cool and Precipitate step5->step6 product Purify Pyrazole Derivative step6->product

Figure 2: Workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Knoevenagel Condensation
  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate will form.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the Knoevenagel adduct.

Experimental Protocol: Pyrazole Formation
  • To a solution of the Knoevenagel adduct (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Data Summary
EntryActive Methylene CompoundIntermediate ProductFinal Pyrazole ProductExpected Overall Yield (%)
1Malononitrile2-((2,3-dichloro-5-nitrophenyl)methylene)malononitrile5-amino-3-(2,3-dichloro-5-nitrophenyl)-1H-pyrazole-4-carbonitrile85-95
2Ethyl cyanoacetateEthyl 2-cyano-3-(2,3-dichloro-5-nitrophenyl)acrylateEthyl 5-amino-3-(2,3-dichloro-5-nitrophenyl)-1H-pyrazole-4-carboxylate80-90

Section 4: Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[21][22][23][24][25] Their synthesis often involves the cyclocondensation of a 2-aminobenzophenone or a related derivative.

Application Note

This section provides a potential multi-step synthetic route to a 1,4-benzodiazepine scaffold from this compound. The key steps involve the reduction of the nitro and aldehyde groups, followed by oxidation and cyclization.

Proposed Synthetic Pathway

G start This compound step1 Reduction (e.g., SnCl2/HCl) start->step1 intermediate1 2-Amino-3-chlorobenzaldehyde step1->intermediate1 step2 Reaction with Glycine Ethyl Ester intermediate1->step2 intermediate2 Schiff Base Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 product 1,4-Benzodiazepine Derivative step3->product

Figure 3: Proposed pathway for benzodiazepine synthesis.

Experimental Protocol (Illustrative)
  • Reduction of Nitrobenzaldehyde: To a solution of this compound (1.0 mmol) in ethanol (20 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol) and concentrated hydrochloric acid (2 mL). Reflux the mixture for 2-4 hours. After cooling, neutralize with a sodium hydroxide solution and extract the 2-amino-3-chlorobenzaldehyde with ethyl acetate.

  • Condensation and Cyclization: To the crude 2-amino-3-chlorobenzaldehyde in a suitable solvent like pyridine, add glycine ethyl ester hydrochloride (1.2 mmol). Heat the mixture to promote the formation of the Schiff base and subsequent cyclization to the 1,4-benzodiazepine-2-one derivative.

  • Workup and Purification: After the reaction is complete, pour the mixture into water and extract with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Data Summary
EntryReactant 2ProductExpected Yield (%)
1Glycine ethyl ester8-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one50-60 (multi-step)

Disclaimer: The experimental protocols and expected yields provided are based on established chemical principles and analogous reactions from the literature. These should be regarded as starting points and may require optimization for specific substrates and scales. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: Reaction of 2,3-Dichloro-5-nitrobenzaldehyde with Amines for the Development of Novel Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,3-dichloro-5-nitrobenzaldehyde with various primary amines represents a facile and efficient route to a diverse library of Schiff base compounds. These compounds, characterized by the presence of an azomethine (-C=N-) group, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. The electron-withdrawing nature of the nitro group and the halogen substituents on the benzaldehyde ring are believed to enhance the biological efficacy of the resulting Schiff bases. This document provides detailed protocols for the synthesis of these derivatives and their evaluation as potential therapeutic agents.

Synthesis of Schiff Bases from this compound

The general reaction for the synthesis of Schiff bases from this compound and a primary amine is a condensation reaction, typically carried out by refluxing equimolar amounts of the reactants in an alcoholic solvent. The addition of a catalytic amount of acid can enhance the reaction rate.

General Synthetic Protocol

A versatile and widely applicable method for the synthesis of Schiff bases from this compound is the condensation reaction with primary amines. This reaction typically proceeds with good yields under mild conditions.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute ethanol

  • Glacial acetic acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount (1.0 eq) of the desired primary amine, also dissolved in a small volume of absolute ethanol.

  • (Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 2 to 6 hours.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

One specific example found in the literature is the reaction of a substituted dichlorobenzaldehyde, 2,3-dichlorobenzaldehyde, with (1R,2R)-(-)-1,2-diaminocyclohexane, which resulted in a 75% yield of the corresponding Schiff base.[1][2]

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are recognized for their potential as antimicrobial and anticancer agents.[3][4][5][6] The imine group is a key pharmacophore that can interact with various biological targets.

Antimicrobial Activity

The synthesized Schiff bases can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

Table 1: Representative Antimicrobial Activity of Substituted Benzaldehyde Schiff Bases

Compound ClassTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Nitrobenzaldehyde Schiff base complexesStaphylococcus aureus10 - 18-[3]
Nitrobenzaldehyde Schiff base complexesEscherichia coli--[3]
Substituted Benzaldehyde Schiff BasesStaphylococcus epidermidis-7.81[7]
Substituted Benzaldehyde Schiff BasesAcinetobacter baumannii-15.62[7]

Note: The data presented is for structurally related compounds and serves as a predictive guide for the potential activity of this compound derivatives.

Anticancer Activity

The cytotoxic potential of the synthesized Schiff bases against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells and is a common method for determining the IC50 (half-maximal inhibitory concentration) value of a compound.

Table 2: Representative Cytotoxicity of Substituted Benzaldehyde Schiff Bases against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Schiff bases of substituted benzaldehydesHeLa (Cervical Cancer)in the micromolar range[4]
Schiff bases of substituted benzaldehydesMCF-7 (Breast Cancer)in the micromolar range[4]
Schiff base of 4-nitrobenzaldehydeTongue Squamous Cell Carcinoma446.68 µg/mL[5][8]
Schiff bases of substituted benzaldehydesHepG2 (Liver Cancer)43.17 µg/mL[9]
Schiff bases of substituted benzaldehydesMDA-MB231 (Breast Cancer)71.55 µg/mL[9]

Note: The data presented is for structurally related compounds and is intended to indicate the potential cytotoxic activity of Schiff bases derived from this compound.

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay for Antimicrobial Screening

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient agar plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized Schiff base solutions of known concentration (e.g., 1 mg/mL in DMSO)

  • Positive control (standard antibiotic solution)

  • Negative control (DMSO)

  • Sterile cork borer

  • Micropipette

  • Incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Spread a uniform lawn of the test microorganism onto the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the Schiff base solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized Schiff base solutions of various concentrations

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff bases and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of Schiff bases derived from this compound.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Reflux) start->reaction purification Purification (Recrystallization) reaction->purification characterization Spectroscopic Characterization (FT-IR, NMR, MS) purification->characterization antimicrobial Antimicrobial Screening (Agar Well Diffusion, MIC) characterization->antimicrobial Test Compounds anticancer Cytotoxicity Assay (MTT, IC50) characterization->anticancer Test Compounds

Caption: General workflow for synthesis and biological evaluation.

Proposed Anticancer Signaling Pathway

Schiff bases have been reported to induce apoptosis in cancer cells. The following diagram depicts a plausible signaling pathway through which these compounds may exert their anticancer effects.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway ligand Schiff Base receptor Death Receptor ligand->receptor bcl2 Bcl-2 Inhibition ligand->bcl2 caspase8 Caspase-8 Activation receptor->caspase8 caspase9 Caspase-9 Activation caspase8->caspase9 Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax/Bak Activation bcl2->bax mito Mitochondrial Membrane Pemeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for Schiff bases.

References

Application Notes and Protocols for Condensation Reactions of 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various condensation reactions utilizing 2,3-dichloro-5-nitrobenzaldehyde as a key starting material. The protocols are based on established chemical transformations and offer guidance for the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. For this compound, this reaction provides a route to synthesize electron-deficient alkenes, which are valuable intermediates in organic synthesis.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (2,3-dichloro-5-nitrobenzylidene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine or Ammonium Acetate (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine or ammonium acetate (e.g., a few drops or a pinch).

  • Stir the reaction mixture at room temperature or gently heat under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol outlines the synthesis of ethyl 2-cyano-3-(2,3-dichloro-5-nitrophenyl)acrylate.[1]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ethanol

  • Piperidine or a base of choice (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Combine this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may be isolated by precipitation upon cooling or by removal of the solvent followed by purification of the residue via recrystallization from a suitable solvent like ethanol.

Quantitative Data for Knoevenagel Condensations (Analogous Systems)
AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
BenzaldehydeMalononitrileAmmonium AcetateEthanolRoom Temp, 5 min>95%General Protocol
4-HydroxybenzaldehydeEthyl CyanoacetateAcetic Acid, Ammonium AcetateEthanolReflux, 4hHigh[2]
3-NitrobenzaldehydeEthyl CyanoacetateDIPEAc--91%[3]

Knoevenagel_Condensation reactant1 2,3-Dichloro-5- nitrobenzaldehyde product Substituted Alkene reactant1->product Condensation reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->product catalyst Base Catalyst (e.g., Piperidine) catalyst->product

Caption: Knoevenagel condensation of this compound.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. This reaction is particularly useful for the synthesis of chalcones and related enones.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol details the synthesis of a chalcone derivative from this compound and acetophenone.[4]

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.

  • Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • The chalcone product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess base, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data for Claisen-Schmidt Condensations (Analogous Systems)
AldehydeKetoneCatalystSolventConditionsYield (%)Reference
2-Nitrobenzaldehyde2-NitroacetophenoneNaOHEthanolRoom Temp, 3h90%[4]
Benzaldehyde DerivativesAcetophenone DerivativesNaOHMethanol70°C, 3-5h25-70%[5]

Claisen_Schmidt_Condensation aldehyde 2,3-Dichloro-5- nitrobenzaldehyde chalcone Chalcone Derivative aldehyde->chalcone Condensation ketone Ketone (e.g., Acetophenone) ketone->chalcone base Base (NaOH) base->chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). These compounds are versatile ligands in coordination chemistry and intermediates for the synthesis of nitrogen-containing heterocycles.

Experimental Protocol: Schiff Base Formation with Aniline

This protocol describes the synthesis of an N-benzylideneaniline derivative.[6]

Materials:

  • This compound

  • Aniline

  • Toluene or Ethanol

  • Dean-Stark apparatus (optional, for toluene)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in toluene.

  • For reactions in toluene, fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Alternatively, the reaction can be carried out in ethanol, often with a catalytic amount of acid (e.g., acetic acid).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude Schiff base can be purified by recrystallization from a suitable solvent such as a mixture of ethyl acetate and n-hexane.

Quantitative Data for Schiff Base Formation (Analogous Systems)
AldehydeAmineSolventConditionsYield (%)Reference
3-NitrobenzaldehydeAnilineTolueneReflux with Dean-Stark80%[6]
2,3-Dichlorobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexaneEthanolReflux75%[7]

Schiff_Base_Formation aldehyde 2,3-Dichloro-5- nitrobenzaldehyde schiff_base Schiff Base (Imine) aldehyde->schiff_base Condensation amine Primary Amine (e.g., Aniline) amine->schiff_base water H2O schiff_base->water Elimination

Caption: Schiff base formation from this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Experimental Protocol: Wittig Reaction with Methyl (triphenylphosphoranylidene)acetate

This protocol outlines the synthesis of methyl 3-(2,3-dichloro-5-nitrophenyl)acrylate.[8]

Materials:

  • This compound

  • Methyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Toluene or other suitable aprotic solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene.

  • Add methyl (triphenylphosphoranylidene)acetate (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purify the product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data for Wittig Reactions (Analogous Systems)
AldehydeWittig ReagentSolventConditionsYield (%)Reference
2-NitrobenzaldehydeMethyl (triphenylphosphoranylidene)acetateMicrowave (solvent-free with silica gel)40% power, 2 min94.6% (crude)[8]
BenzaldehydeMethyl 2-(triphenylphosphoranylidene)acetateAqueous media4°C, 12h-[9]

Wittig_Reaction aldehyde 2,3-Dichloro-5- nitrobenzaldehyde alkene Alkene aldehyde->alkene Reaction ylide Phosphorus Ylide (e.g., Methyl (triphenylphosphoranylidene)acetate) ylide->alkene phosphine_oxide Triphenylphosphine Oxide alkene->phosphine_oxide Byproduct

Caption: Wittig reaction of this compound.

General Experimental Workflow

Experimental_Workflow start Start: Reactants & Solvent reaction Condensation Reaction (with heating/catalyst as needed) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Precipitation/Extraction) monitoring->workup Complete isolation Isolation of Crude Product (Filtration/Solvent Removal) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Product Characterization (NMR, IR, MS, M.P.) purification->analysis end Final Product analysis->end

Caption: A general workflow for condensation reactions.

References

Application Notes and Protocols: 2,3-Dichloro-5-nitrobenzaldehyde in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,3-dichloro-5-nitrobenzaldehyde and its close structural analogs in the synthesis of novel agrochemicals. The following sections detail the synthesis of herbicidal phenylpyrazole derivatives, including experimental procedures, quantitative data on biological activity, and visual representations of the synthetic pathways.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential applications in the agrochemical industry. Its reactive aldehyde group and the presence of chloro and nitro substituents on the benzene ring allow for diverse chemical transformations, leading to the creation of molecules with fungicidal, herbicidal, and insecticidal properties. This document focuses on a representative application in the synthesis of novel herbicidal agents.

Synthesis of Herbicidal Phenylpyrazole Derivatives

A series of novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit significant herbicidal activity. While the specific literature example starts with the structurally similar 2,3-dichloro-5-trifluoromethylpyridine, the synthetic strategy is directly applicable to derivatives of this compound. The core of this synthesis involves a Suzuki-Miyaura cross-coupling reaction to construct the phenylpyridine backbone, followed by subsequent functionalization to yield the final active compounds.

Experimental Protocols

1. Synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)thiophenol Intermediate

This protocol is adapted from the synthesis of a structurally related trifluoromethyl analog.[1][2]

  • Materials: this compound (or its corresponding pyridine analog), p-hydroxybenzeneboronic acid, potassium carbonate, triphenylphosphine, palladium(II) acetate, methanol (CH3OH), and acetonitrile (CH3CN).

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, combine this compound (5 mmol), p-hydroxybenzeneboronic acid (5.5 mmol), potassium carbonate (10 mmol), triphenylphosphine (10 mol%), and palladium(II) acetate (5 mol%).

    • Add methanol (5 mL) and acetonitrile (10 mL) to the mixture.

    • Stir the reaction mixture at 50 °C for 6 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture and perform an aqueous work-up.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 4-(3-chloro-5-nitropyridin-2-yl)thiophenol intermediate.

2. Synthesis of Final Phenylpyrazole Derivatives

The intermediate thiophenol can then be reacted with a suitable pyrazole-containing electrophile to generate the final herbicidal compounds. The following is a general procedure adapted from the synthesis of related compounds.[1][2]

  • Materials: 4-(3-Chloro-5-nitropyridin-2-yl)thiophenol intermediate, an appropriate 4-(bromomethyl)-pyrazole derivative, potassium carbonate, and N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the 4-(3-chloro-5-nitropyridin-2-yl)thiophenol intermediate (1 mmol) and the 4-(bromomethyl)-pyrazole derivative (1.1 mmol) in DMF.

    • Add potassium carbonate (2 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Upon reaction completion, pour the mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure phenylpyrazole derivative.

Data Presentation

The herbicidal activity of the synthesized phenylpyrazole derivatives was evaluated in a greenhouse setting against a panel of common weeds. The following table summarizes the post-emergence herbicidal activity of representative compounds at a dosage of 150 g active ingredient per hectare (g a.i./hm²).[1][2]

CompoundEchinochloa crusgalli (EC)Digitaria sanguinalis (DS)Setaria viridis (SV)Abutilon theophrasti (AT)Amaranthus retroflexus (AR)Eclipta prostrata (EP)
6a 25%30%20%45%55%40%
6c 35%40%30%60%70%55%

Data represents the percentage of growth inhibition.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic route for the preparation of the herbicidal phenylpyrazole derivatives.

Synthesis_Workflow start This compound (or analog) reagent1 p-Hydroxybenzeneboronic acid, Pd(OAc)2, PPh3, K2CO3 intermediate 4-(3-Chloro-5-nitropyridin-2-yl)thiophenol reagent2 4-(Bromomethyl)-pyrazole derivative, K2CO3, DMF reagent1->intermediate Suzuki-Miyaura Coupling product Herbicidal Phenylpyrazole Derivative reagent2->product Nucleophilic Substitution

Caption: Synthetic scheme for herbicidal phenylpyrazoles.

Signaling Pathways and Mode of Action

While the specific molecular target of the described phenylpyrazole derivatives was not fully elucidated in the referenced study, many pyrazole-based herbicides are known to act by inhibiting specific enzymes in the weed's metabolic pathways. For instance, some phenylpyrazole herbicides are known inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Other pyrazole derivatives have been found to target different enzymes, such as acetolactate synthase (ALS).[3]

The following diagram illustrates a generalized mode of action for PPO-inhibiting herbicides.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Photooxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Biosynthesis Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Weed_Death Weed Death Membrane_Damage->Weed_Death Herbicide Phenylpyrazole Herbicide Herbicide->PPO Inhibition

Caption: Mode of action for PPO-inhibiting herbicides.

Conclusion

This compound and its analogs are valuable precursors for the synthesis of novel agrochemicals. The synthetic routes outlined in this document, particularly the use of palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse molecular scaffolds with potent herbicidal activity. Further investigation into the structure-activity relationships and the precise mode of action of these compounds will be crucial for the development of the next generation of effective and selective weed management solutions.

References

Developing Novel Bioactive Compounds from 2,3-Dichloro-5-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds utilizing 2,3-Dichloro-5-nitrobenzaldehyde as a key starting material. The protocols focus on the synthesis of quinazoline and Schiff base derivatives, which are classes of compounds known for their potential therapeutic activities. The information presented is based on established synthetic methodologies for analogous compounds and is intended to serve as a guide for the development of new chemical entities.

Introduction

This compound is a versatile chemical intermediate with reactive functional groups that make it an attractive starting point for the synthesis of a diverse range of heterocyclic compounds and other novel molecules. The presence of two chlorine atoms and a nitro group on the benzene ring offers opportunities for various chemical transformations and substitutions, allowing for the fine-tuning of the physicochemical and biological properties of the resulting compounds. This document outlines protocols for two key synthetic transformations: the synthesis of quinazoline derivatives and the formation of Schiff bases, both of which are prominent scaffolds in medicinal chemistry with demonstrated anticancer and antimicrobial activities.

I. Synthesis of Novel Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Several quinazoline-based drugs have been approved for clinical use, particularly as kinase inhibitors in cancer therapy. The synthesis of novel quinazoline derivatives from this compound can be achieved through a condensation reaction with 2-aminobenzamide.

Proposed Synthetic Pathway for Quinazoline Derivatives

The proposed reaction involves the condensation of this compound with 2-aminobenzamide, which can be catalyzed by an acid or promoted by microwave irradiation. The reaction proceeds through the formation of an intermediate which then undergoes cyclization to form the quinazoline ring.

G A This compound C Intermediate A->C + B 2-Aminobenzamide B->C D 2-(2,3-Dichloro-5-nitrophenyl)quinazolin-4(3H)-one C->D Cyclization

Caption: Proposed synthesis of a quinazoline derivative.

Experimental Protocol: Synthesis of 2-(2,3-Dichloro-5-nitrophenyl)quinazolin-4(3H)-one

This protocol is adapted from established methods for quinazoline synthesis.[1][2][3]

Materials:

  • This compound

  • 2-Aminobenzamide

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 mmol) and 2-aminobenzamide (1 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-(2,3-Dichloro-5-nitrophenyl)quinazolin-4(3H)-one.

  • Dry the purified product in a vacuum oven and determine its melting point and characterize by spectroscopic methods (IR, NMR, Mass Spectrometry).

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[4][5][6][7]

G cluster_0 EGFR Signaling Pathway A Growth Factor B EGFR A->B C PI3K/Akt Pathway B->C D MAPK Pathway B->D E Cell Proliferation & Survival C->E D->E F Quinazoline Derivative F->B Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Derivatives of this compound could potentially inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. They may also interfere with the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[5]

II. Synthesis of Novel Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another important class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. They are typically synthesized through the condensation of a primary amine with an aldehyde.

Proposed Synthetic Pathway for Schiff Base Derivatives

The synthesis of Schiff bases from this compound can be achieved by reacting it with various substituted anilines or other primary amines.

G A This compound C Schiff Base Derivative A->C + B Substituted Aniline B->C

References

Application Notes and Protocols for Catalytic Reactions Involving 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde containing two chlorine atoms and a nitro group. These functional groups provide multiple reactive sites for various chemical transformations, making it a potentially valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups activates the benzene ring for nucleophilic aromatic substitution and influences the reactivity of the aldehyde group. Catalytic methods are often employed to achieve high selectivity and efficiency in reactions involving such polyfunctional molecules. This document outlines key catalytic reactions and detailed protocols relevant to the application of this compound in research and development, particularly in the synthesis of pharmaceutical intermediates and other bioactive molecules.

While specific catalytic reactions exclusively featuring this compound are not extensively documented in publicly available literature, its structural similarity to other nitro- and chloro-substituted benzaldehydes allows for the extrapolation of potential catalytic transformations. The primary catalytic reactions applicable to this molecule include the reduction of the nitro group and palladium-catalyzed cross-coupling reactions.

Key Catalytic Applications and Reaction Types

The primary catalytic transformations involving this compound are centered around the selective reduction of the nitro group to an amino group. This transformation is a critical step in the synthesis of various heterocyclic compounds and is often a precursor step for further functionalization, such as in the development of kinase inhibitors and other therapeutic agents.

Catalytic Hydrogenation for the Synthesis of 2,3-Dichloro-5-aminobenzaldehyde

The selective reduction of the nitro group in the presence of an aldehyde is a common challenge in organic synthesis. Catalytic hydrogenation offers a mild and efficient method to achieve this transformation, yielding the corresponding aniline derivative, which is a key intermediate for the synthesis of various pharmaceuticals.

Application: The resulting 2,3-Dichloro-5-aminobenzaldehyde can serve as a precursor for the synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles, many of which form the core scaffolds of bioactive molecules.

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of this compound

This protocol describes the selective reduction of the nitro group of this compound to an amine using a palladium-based catalyst.

Materials:

  • This compound

  • Palladium on activated carbon (5% Pd/C)

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable pressurized hydrogenation vessel, dissolve this compound (1.0 eq) in a mixture of methanol and ethyl acetate (1:1 v/v).

  • Carefully add 5% Palladium on activated carbon (5-10 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas several times to remove any residual air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2,3-Dichloro-5-aminobenzaldehyde can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary:

ParameterValue
SubstrateThis compound
Catalyst5% Pd/C
Catalyst Loading5-10 mol%
SolventMethanol:Ethyl Acetate (1:1 v/v)
Hydrogen Pressure1-4 atm
TemperatureRoom Temperature
Reaction TimeDependent on scale and reaction progress
Product2,3-Dichloro-5-aminobenzaldehyde
YieldTypically high (literature dependent)

Visualizations

Below are diagrams illustrating the experimental workflow for the catalytic hydrogenation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst seal_vessel Seal Hydrogenation Vessel add_catalyst->seal_vessel purge Purge with H2 seal_vessel->purge pressurize Pressurize with H2 purge->pressurize react Stir at RT pressurize->react monitor Monitor Reaction (TLC/HPLC) react->monitor vent Vent H2 & Purge with Inert Gas monitor->vent filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end end purify->end 2,3-Dichloro-5-aminobenzaldehyde

Caption: Experimental workflow for the catalytic hydrogenation.

Potential Signaling Pathway Relevance

The product of the catalytic reduction, 2,3-dichloro-5-aminobenzaldehyde, is a versatile intermediate. For instance, it can be a building block in the synthesis of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. By synthesizing derivatives that can bind to the active site of specific kinases, it is possible to modulate their activity and interfere with pathogenic signaling cascades.

Caption: Relevance to kinase inhibitor synthesis and signaling.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2,3-Dichloro-5-nitrobenzaldehyde. The procedures outlined are based on established methodologies for similar activated aromatic halides and are intended to serve as a starting point for the synthesis of novel derivatives.

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic and substituted aromatic compounds. The presence of the electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one or both chlorine atoms. The chlorine at the C3 position (para to the nitro group) is expected to be more reactive towards nucleophilic substitution than the chlorine at the C2 position (ortho to the nitro group) due to both electronic and steric factors. This differential reactivity can potentially allow for selective monosubstitution under controlled conditions.

These protocols detail the reaction of this compound with common nucleophiles such as primary amines, phenoxides, and thiolates.

General Experimental Workflow

The general workflow for the nucleophilic aromatic substitution on this compound is depicted below. The process involves the reaction of the substrate with a chosen nucleophile in a suitable solvent, often in the presence of a base. The reaction is typically monitored by thin-layer chromatography (TLC) and followed by an aqueous workup and purification of the desired product.

G sub This compound react Reaction Mixture sub->react nuc Nucleophile (e.g., R-NH2, R-OH, R-SH) nuc->react solv Solvent (e.g., DMF, DMSO, THF) solv->react base Base (e.g., K2CO3, Et3N) base->react monitor Reaction Monitoring (TLC) react->monitor workup Aqueous Workup monitor->workup Reaction Completion extract Extraction workup->extract purify Purification (e.g., Column Chromatography) extract->purify product Substituted Product purify->product

Caption: General workflow for the nucleophilic substitution on this compound.

Experimental Protocols

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of 3-(benzylamino)-2-chloro-5-nitrobenzaldehyde.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL) is added potassium carbonate (2.0 mmol).

  • Benzylamine (1.1 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours.

  • The reaction progress is monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-(benzylamino)-2-chloro-5-nitrobenzaldehyde.

Protocol 2: Reaction with a Phenoxide (e.g., Sodium Phenoxide)

This protocol outlines the synthesis of 2-chloro-3-phenoxy-5-nitrobenzaldehyde.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenol (1.1 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) is carefully added sodium hydride (1.2 mmol) at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the freshly prepared sodium phenoxide solution.

  • The reaction mixture is stirred at room temperature for 8-12 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is evaporated in vacuo.

  • The residue is purified by flash column chromatography to yield 2-chloro-3-phenoxy-5-nitrobenzaldehyde.

Protocol 3: Reaction with a Thiolate (e.g., Sodium thiophenoxide)

This protocol details the synthesis of 2-chloro-5-nitro-3-(phenylthio)benzaldehyde.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Water

  • Dichloromethane (CH2Cl2)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, this compound (1.0 mmol), thiophenol (1.1 mmol), and potassium carbonate (2.0 mmol) are combined in acetonitrile (10 mL).

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and filtered.

  • The solvent is evaporated to give the crude product.

  • Purification by column chromatography on silica gel provides the pure 2-chloro-5-nitro-3-(phenylthio)benzaldehyde.

Data Presentation

The following table summarizes the expected products and hypothetical reaction conditions for the nucleophilic substitution on this compound. Please note that yields are illustrative and will need to be determined experimentally.

ProtocolNucleophileBaseSolventTemperature (°C)Time (h)Expected ProductHypothetical Yield (%)
1BenzylamineK2CO3DMF804-63-(benzylamino)-2-chloro-5-nitrobenzaldehyde75-85
2PhenolNaHTHF258-122-chloro-3-phenoxy-5-nitrobenzaldehyde60-70
3ThiophenolK2CO3CH3CN252-42-chloro-5-nitro-3-(phenylthio)benzaldehyde80-90

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

G reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product Substituted Product + Cl⁻ intermediate->product Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications of 2,3-Dichloro-5-nitrobenzaldehyde in Medicinal Chemistry: A Review of Current Knowledge and Future Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dichloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde containing two chlorine atoms and a nitro group, functional groups that are of significant interest in medicinal chemistry. The presence of the aldehyde group allows for a variety of chemical transformations to build molecular complexity, while the electron-withdrawing nature of the nitro and chloro substituents can influence the reactivity of the benzene ring and the overall physicochemical properties of derivative compounds. Despite its potential as a synthetic building block, a comprehensive review of the scientific literature reveals that this compound is most prominently documented as an isomeric byproduct in the synthesis of a key intermediate for the drug Anagrelide. Direct applications of this compound as a starting material for the development of other medicinal agents are not extensively reported.

This document provides an overview of the known role of this compound in a pharmaceutical manufacturing context and explores its potential, yet currently unrealized, applications in medicinal chemistry based on the known reactivity of analogous compounds.

Known Role in Pharmaceutical Synthesis: An Intermediate in Anagrelide Synthesis

The primary documented appearance of this compound in a medicinal chemistry context is as an impurity in the nitration of 2,3-dichlorobenzaldehyde. This reaction is a crucial step in the synthesis of 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, a precursor to Anagrelide, a medication used to treat thrombocythemia (a high platelet count).

The nitration of 2,3-dichlorobenzaldehyde yields a mixture of two isomers: the desired 2,3-dichloro-6-nitrobenzaldehyde and the undesired this compound[1]. The subsequent manufacturing steps focus on the purification of the 6-nitro isomer.

Experimental Protocol: Formation of this compound as a Byproduct

The following protocol is adapted from the patented synthesis of the Anagrelide precursor[1].

Reaction: Nitration of 2,3-Dichlorobenzaldehyde

Objective: To synthesize 2,3-dichloro-6-nitrobenzaldehyde, with the formation of this compound as a known byproduct.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichlorobenzaldehyde175.0140 g0.228
Concentrated Sulfuric Acid (95-98%)98.08160 mL-
Concentrated Nitric Acid (69-71%)63.0124.7 g0.392
Water18.02As needed-
Hexanes-As needed-

Procedure:

  • A solution of 40 g of 2,3-dichlorobenzaldehyde in 160 mL of concentrated sulfuric acid is prepared in a suitable reaction vessel. The mixture is heated to 40°C and stirred to ensure complete dissolution, then cooled to 20-25°C.

  • Concentrated nitric acid (24.7 g) is added dropwise to the solution over 20 minutes. The temperature of the reaction mixture is maintained between 20-30°C using an ice bath.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is then carefully added in portions to 600 mL of water, resulting in the precipitation of the product mixture.

  • The resulting suspension is stirred for 2 hours and then filtered.

  • The filter cake is washed three times with 50 mL of water.

  • The filter cake is then agitated with 200 mL of water for 2 hours, filtered again, and washed three more times with 50 mL of water.

  • The solid is dried in vacuo to yield a mixture of 2,3-dichloro-6-nitrobenzaldehyde and this compound.

  • Purification (to remove this compound): The crude product is triturated with hexanes for 3 hours and filtered. The filter cake is washed with hexanes. This trituration process is repeated with fresh hexanes until the 5-nitro isomer is removed, yielding the purified 2,3-dichloro-6-nitrobenzaldehyde.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_products Products 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Nitration Nitration 2,3-Dichlorobenzaldehyde->Nitration Conc_H2SO4 Conc. H₂SO₄ Conc_H2SO4->Nitration Conc_HNO3 Conc. HNO₃ Conc_HNO3->Nitration Isomer_Mixture Isomeric Mixture Nitration->Isomer_Mixture 6_Nitro 2,3-Dichloro-6- nitrobenzaldehyde (Desired Product) Isomer_Mixture->6_Nitro Purification (Trituration with Hexanes) 5_Nitro 2,3-Dichloro-5- nitrobenzaldehyde (Byproduct) Isomer_Mixture->5_Nitro Removed during purification

Diagram 1: Synthesis of Anagrelide precursor showing the formation of this compound as a byproduct.

Potential Applications in Medicinal Chemistry

While direct applications are not readily found in the literature, the chemical structure of this compound suggests its potential as a scaffold for the synthesis of various heterocyclic compounds and other molecular frameworks with potential biological activity. The aldehyde functionality is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

Synthesis of Schiff Bases

Schiff bases (or imines) are synthesized by the condensation of a primary amine with an aldehyde. This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The reaction of this compound with various substituted anilines or other primary amines could generate a library of novel Schiff bases for biological screening.

Representative Protocol (Hypothetical):

  • Dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add a substituted primary amine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base.

Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that are precursors to flavonoids and isoflavonoids. They are synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. Chalcones have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound could be reacted with various substituted acetophenones to produce novel chalcones.

Representative Protocol (Hypothetical):

  • In a flask, dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (15 mL).

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (10%, 2 mL) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated chalcone is filtered, washed with water, and recrystallized from a suitable solvent.

Synthesis of Heterocyclic Compounds

The aldehyde group of this compound can participate in cyclocondensation reactions with various binucleophiles to form a wide array of heterocyclic systems, which are privileged structures in medicinal chemistry. For example, reaction with thiosemicarbazide could yield thiosemicarbazones, which are known to have antimicrobial and anticonvulsant activities. Subsequent cyclization could lead to thiadiazoles.

G cluster_pathways Potential Synthetic Pathways cluster_products Potential Bioactive Molecules Start This compound Schiff Schiff Base Synthesis Start->Schiff + Primary Amines Chalcone Chalcone Synthesis Start->Chalcone + Acetophenones Heterocycle Heterocycle Synthesis Start->Heterocycle + Binucleophiles (e.g., Thiosemicarbazide) Schiff_Product Schiff Bases (Antimicrobial, Anticancer) Schiff->Schiff_Product Chalcone_Product Chalcones (Anti-inflammatory, Antioxidant) Chalcone->Chalcone_Product Heterocycle_Product N, S-Heterocycles (Anticonvulsant, etc.) Heterocycle->Heterocycle_Product

Diagram 2: Potential, yet underexplored, synthetic applications of this compound in medicinal chemistry.

Conclusion

The application of this compound in medicinal chemistry is, based on current public-domain literature, limited to its formation as an isomeric byproduct in the synthesis of an Anagrelide precursor. While this highlights its relevance in the broader context of pharmaceutical manufacturing, its potential as a versatile starting material for the synthesis of novel bioactive compounds remains largely untapped. The presence of a reactive aldehyde group, combined with the electronic effects of the dichloro and nitro substituents, makes it an attractive candidate for the construction of diverse molecular scaffolds such as Schiff bases, chalcones, and various heterocyclic systems. Future research into the synthetic utility and biological evaluation of derivatives of this compound could unveil new therapeutic agents. Researchers are encouraged to explore the synthetic pathways outlined in this note to potentially discover novel compounds with valuable pharmacological properties.

References

Troubleshooting & Optimization

improving the yield of reactions with 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3-Dichloro-5-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

General Troubleshooting & FAQs

This section addresses overarching issues such as purity of the starting material, solubility, and general reaction monitoring.

FAQs

Q1: My starting material, this compound, appears impure. How can I purify it?

A1: Contamination with positional isomers is a known issue.[1] Purification can be achieved through recrystallization from various solvents. A common method involves suspending the isomeric mixture in a solvent, which can remove a significant percentage of impurities.[1]

Q2: I'm having trouble dissolving this compound in my reaction solvent. What are my options?

A2: this compound has limited solubility in nonpolar solvents. For reactions like the Knoevenagel condensation, polar aprotic solvents such as DMF, acetonitrile, or DMSO can be effective.[2] For Suzuki couplings, solvents like THF, dioxane, or toluene, often in combination with water, are typically used.[3][4] Warming the solvent or using a co-solvent system may also improve solubility.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of the starting aldehyde and the formation of the product.[5][6] Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for forming carbon-carbon double bonds by reacting this compound with an active methylene compound (e.g., malononitrile, diethyl malonate).

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently basic catalyst. 2. Low reaction temperature. 3. Inappropriate solvent.1. Use a mild base like piperidine, ammonium acetate, or DBU.[6][7][8] 2. Gently heat the reaction or consider microwave irradiation to increase the reaction rate.[9] 3. Switch to a polar aprotic solvent like DMF, which can accelerate both steps of the condensation.[2]
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Retro-Knoevenagel reaction.[9]1. Avoid using strong bases, which can induce self-condensation.[7] 2. The strong electron-withdrawing nitro group can make the product susceptible to nucleophilic attack by water, leading to a retro-reaction. Ensure anhydrous conditions if this is observed.[9]
Difficult Product Isolation 1. Product is soluble in the reaction mixture. 2. Emulsion formation during workup.1. After the reaction, cool the mixture on ice and add water to precipitate the product.[9] 2. If an emulsion forms, add a saturated brine solution to help break it.
Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a general procedure for the Knoevenagel condensation of this compound with malononitrile.

  • Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in a suitable solvent like methanol (3 mL) or a 1:1 mixture of water and glycerol (5 mL).[5][9]

  • Catalyst Addition : Add a catalytic amount of a weak base, such as piperidine or a few drops of ammonium acetate.

  • Reaction Execution :

    • Microwave Method : Heat the mixture in a microwave reactor for 30 minutes at 60°C (20 W).[9]

    • Conventional Method : Stir the solution at room temperature for 24 hours.[5]

  • Monitoring : Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup and Purification :

    • Cool the reaction mixture. If a solid precipitates, filter the product.

    • Wash the solid with cold water (3 x 5 mL).[9]

    • Recrystallize the crude product from a mixture of hexane and dichloromethane (1:1) or ethanol to obtain the pure compound.[9]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for creating a biaryl linkage between this compound and a boronic acid or ester. The reaction is sensitive to the choice of catalyst, ligand, base, and solvent.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion / No Reaction 1. Inactive catalyst. 2. Oxidative addition is slow. 3. Poor mixing in biphasic systems.1. Ensure the use of a Pd(0) source or a precatalyst that can be efficiently reduced to Pd(0) in situ.[10] 2. For aryl chlorides, which are less reactive, use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[4] 3. Increase the stirring rate to ensure efficient mixing between the aqueous and organic phases.[10]
Protodeboronation of Boronic Acid 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water.1. Use milder bases like K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. Lower the reaction temperature if possible.[3] 2. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[10]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst.[10]
Optimizing Suzuki Coupling Conditions

The optimal conditions for a Suzuki coupling can vary significantly. The following table provides starting points for optimization.

Parameter Recommendation for Aryl Chlorides Rationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or precatalysts like SPhos G2/G3.[4]Precatalysts often provide more consistent generation of the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos).[4]These ligands promote the challenging oxidative addition step with aryl chlorides.
Base K₃PO₄, Cs₂CO₃, K₂CO₃.Stronger bases can promote side reactions. The choice of base can be critical and should be screened.
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O.A biphasic system is common. The organic solvent choice can impact solubility and reaction rate.
Temperature 80 - 110 °C.Higher temperatures are often required for less reactive aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Setup : To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₃PO₄).

  • Catalyst/Ligand Addition : Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., a 5:1 mixture of THF and water).

  • Reaction Execution : Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Workup and Purification :

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visual Guides

The following diagrams illustrate key workflows and mechanisms to aid in experimental design and troubleshooting.

troubleshooting_workflow start Low Yield in Reaction check_purity 1. Check Starting Material Purity start->check_purity check_conditions 2. Verify Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity OK optimize_reagents 3. Optimize Reagents (Catalyst, Base, Solvent) check_conditions->optimize_reagents Conditions Correct check_workup 4. Analyze Workup Procedure optimize_reagents->check_workup Optimization Attempted success Yield Improved check_workup->success Losses Minimized

Caption: General workflow for troubleshooting low reaction yields.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl transmetal->pd2_biaryl pd2_biaryl->pd0 red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product R¹-R² (Product) r1x R¹-X (this compound) r2by2 R²-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

knoevenagel_decision_tree start Select Knoevenagel Conditions methylene Active Methylene Compound? start->methylene malono Malononitrile / Cyanoacetate methylene->malono High pKa malonic Malonic Acid / Ester methylene->malonic Low pKa catalyst1 Use mild base: Ammonium Acetate or Piperidine malono->catalyst1 catalyst2 Use Pyridine (Doebner) or mild base malonic->catalyst2 solvent Solvent Choice catalyst1->solvent catalyst2->solvent polar Polar Aprotic (DMF) for faster reaction solvent->polar Speed green Water/Glycerol or Solvent-free for greener conditions solvent->green Sustainability temp Temperature polar->temp green->temp rt Room Temp (if slow, heat gently) temp->rt mw Microwave (for rapid synthesis) temp->mw

Caption: Decision tree for selecting Knoevenagel condensation conditions.

References

Technical Support Center: Synthesis of 2,3-Dichloro-5-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-5-nitrobenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic aromatic substitution (nitration) of 2,3-dichlorobenzaldehyde using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.

Q2: What are the primary side products observed in this synthesis?

A2: The primary side products are positional isomers of the desired product. Due to the directing effects of the chloro and aldehyde functional groups, the formation of other isomers such as 2,3-dichloro-6-nitrobenzaldehyde and 2,3-dichloro-4-nitrobenzaldehyde can be expected. Over-nitration to form dinitro derivatives is also possible under harsh reaction conditions. Additionally, oxidation of the aldehyde group to a carboxylic acid can occur, yielding 2,3-dichloro-5-nitrobenzoic acid.

Q3: How can I purify the desired this compound from its isomers?

A3: Purification can be challenging due to the similar physical properties of the isomers. Recrystallization from a suitable solvent system is a common method. A patent for the purification of a similar compound, 2-chloro-5-nitrobenzaldehyde, suggests that suspending the isomer mixture in a solvent where the desired isomer is less soluble can be an effective purification strategy.[1] Column chromatography can also be employed for high-purity samples.

Q4: What are some of the key safety precautions to consider during this synthesis?

A4: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitrating mixture is extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomers. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC. - Maintain the recommended reaction temperature (typically 0-10 °C). - Optimize the ratio of nitric acid to sulfuric acid to improve regioselectivity. - Carefully perform extraction and recrystallization steps to minimize loss.
Formation of a Dark-Colored Reaction Mixture - Overheating of the reaction. - Presence of impurities in the starting material. - Side reactions leading to polymeric byproducts.- Ensure efficient cooling and slow, controlled addition of the nitrating agent. - Use purified 2,3-dichlorobenzaldehyde as the starting material. - Quench the reaction mixture by pouring it onto ice immediately after completion.
Presence of Multiple Spots on TLC/Peaks in GC After Reaction - Formation of isomeric side products. - Over-nitration of the aromatic ring. - Oxidation of the aldehyde to a carboxylic acid.- Confirm the identity of the major spots/peaks by comparing with standards if available. - Employ purification techniques such as recrystallization or column chromatography to isolate the desired isomer. - Use milder reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.
Difficulty in Isolating the Product from the Reaction Mixture - Product is soluble in the aqueous phase. - Formation of an oil instead of a solid precipitate.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Try to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. - If an oil persists, it may be a mixture of isomers; proceed with chromatographic purification.

Experimental Protocols

Synthesis of 2,3-Dichlorobenzaldehyde (Precursor)

A common route to 2,3-dichlorobenzaldehyde involves the oxidation of 2,3-dichlorotoluene. One reported method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst.

Reaction Scheme: 2,3-Dichlorotoluene + H₂O₂ --(Catalyst)--> 2,3-Dichlorobenzaldehyde + H₂O

Typical Procedure:

  • In a round-bottom flask, 2,3-dichlorotoluene is dissolved in a suitable solvent such as acetic acid.

  • A catalyst, for example, a cobalt salt, is added to the solution.

  • Hydrogen peroxide is added dropwise to the stirred solution while maintaining the temperature between 70-90°C.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with an organic solvent, and the organic layer is washed with a sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3-dichlorobenzaldehyde, which can be further purified by distillation or recrystallization.

Synthesis of this compound

This protocol is based on general procedures for the nitration of substituted benzaldehydes.

Reaction Scheme: 2,3-Dichlorobenzaldehyde + HNO₃ --(H₂SO₄)--> this compound + H₂O

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, add concentrated sulfuric acid and cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not rise above 10°C.

  • In a separate beaker, dissolve 2,3-dichlorobenzaldehyde in a minimal amount of concentrated sulfuric acid.

  • Add the solution of 2,3-dichlorobenzaldehyde dropwise to the cold nitrating mixture. Maintain the reaction temperature between 0 and 5°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • The crude product is a mixture of isomers. For purification, recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Typical Isomer Distribution in the Nitration of Chloro-Substituted Benzaldehydes (Illustrative)

The following table is based on data from the purification of a related compound, 2-chloro-5-nitrobenzaldehyde, and illustrates the typical isomer ratios that can be expected.[1]

Compound Desired Isomer (%) Other Isomer(s) (%)
Crude 2-chloro-nitrobenzaldehyde mixture91.72.2 (2-chloro-3-nitrobenzaldehyde) + other impurities
Purified 2-chloro-5-nitrobenzaldehyde>99.5<0.5

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_nitration Nitration Reaction cluster_purification Purification 2,3-Dichlorotoluene 2,3-Dichlorotoluene 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde 2,3-Dichlorotoluene->2,3-Dichlorobenzaldehyde Oxidation (H2O2, Catalyst) Crude_Product Crude Product Mixture 2,3-Dichlorobenzaldehyde->Crude_Product Nitration Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Crude_Product Purified_Product This compound Crude_Product->Purified_Product Recrystallization / Chromatography Side_Products Isomeric Side Products Crude_Product->Side_Products

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Check Reaction Temperature Control Start->Check_Temp Check_Purity Analyze Purity of Starting Material Check_Temp->Check_Purity Temp OK Optimize_Conditions Optimize Reaction Conditions (Time, Reagent Ratio) Check_Temp->Optimize_Conditions Temp Not Controlled Analyze_Side_Products Identify Side Products (TLC, GC-MS) Check_Purity->Analyze_Side_Products Purity OK Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Analyze_Side_Products->Optimize_Conditions Other Byproducts Improve_Purification Improve Purification Method (e.g., Column Chromatography) Analyze_Side_Products->Improve_Purification Isomers Identified Success Successful Synthesis Optimize_Conditions->Success Purify_SM->Success Improve_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 2,3-Dichloro-5-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products derived from 2,3-Dichloro-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when working with derivatives of this compound?

A1: The most common impurities include unreacted this compound, side-products from incomplete or alternative reaction pathways, and the corresponding carboxylic acid (2,3-Dichloro-5-nitrobenzoic acid) formed by oxidation of the aldehyde.[1] Depending on the synthesis, you may also encounter positional isomers if the starting material was not pure.[2]

Q2: What is the best general-purpose purification method to try first for a new solid derivative?

A2: Recrystallization is often the most effective and straightforward initial purification technique for solid compounds.[3][4] It is highly efficient at removing small amounts of impurities and can yield a high-purity crystalline product. If recrystallization fails or is insufficient, column chromatography is the next logical step.

Q3: How do I choose an appropriate solvent system for recrystallization?

A3: An ideal recrystallization solvent should dissolve your target compound well at elevated temperatures but poorly at room or lower temperatures.[4] The impurities should either be completely soluble or completely insoluble at all temperatures. For nitro-aromatic compounds, common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes.[2][5]

Q4: My purified product still shows a trace of the starting aldehyde on a TLC plate. How can I remove it?

A4: If your product is not sensitive to basic conditions, you can often remove residual aldehyde by forming a bisulfite adduct. This involves stirring the crude product in a saturated solution of sodium bisulfite. The aldehyde adduct becomes water-soluble and can be washed away. However, for many complex molecules, a careful column chromatography is the preferred method.

Q5: Can I use an acid or base wash to purify my product?

A5: Yes, an aqueous acid/base wash is a highly effective technique for removing acidic or basic impurities. If you suspect the presence of 2,3-Dichloro-5-nitrobenzoic acid, washing your organic solution with a dilute base like sodium bicarbonate will extract the acidic impurity into the aqueous layer. Conversely, if your product is neutral and you have basic impurities, a wash with dilute acid (e.g., 1M HCl) can be effective.[6]

Troubleshooting Guides

Issue 1: Recrystallization Problems
Question/ProblemPossible Cause(s)Suggested Solution(s)
My product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of your compound. The solution is supersaturated. The compound has insoluble impurities.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent.
No crystals form, even after the solution has cooled completely. The solution is not sufficiently saturated. Your compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure product. If that fails, reduce the solvent volume by evaporation or add an "anti-solvent" (a solvent in which your product is insoluble but is miscible with the current solvent) dropwise until turbidity appears.
The purification is poor; the recrystallized material has a similar purity to the crude product. The wrong solvent was chosen, and it does not effectively differentiate between the product and the impurity in terms of solubility. The cooling was too rapid, causing impurities to be trapped (crash precipitation).Re-evaluate your solvent choice. Test a range of solvents in small test tubes first. Ensure the solution cools slowly and without agitation to allow for the formation of a pure crystal lattice.
The recovery yield is very low. Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures. The product is more soluble than initially thought. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to fully dissolve the compound. After cooling to room temperature, place the flask in an ice bath to maximize precipitation. Ensure sufficient time for crystallization before filtering.
Issue 2: Column Chromatography Problems
Question/ProblemPossible Cause(s)Suggested Solution(s)
My compound is not moving off the column baseline. The solvent system (eluent) is not polar enough.Increase the polarity of the eluent. For example, if you are using 9:1 Hexane:Ethyl Acetate, try moving to 4:1 or 1:1.
All my compounds are running at the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For example, if you are using 1:1 Hexane:Ethyl Acetate, try moving to 9:1 or pure Hexane.
The separation between my product and an impurity is poor. The chosen eluent system does not provide enough resolution.Run a series of TLCs with different solvent systems to find one that gives a good separation (difference in Rf values). Consider using a shallower polarity gradient or running the column isocratically (with a single solvent mixture).
The bands on the column are streaking or "tailing". The compound may be too acidic or basic for silica gel. The sample was overloaded on the column. The compound is not fully soluble in the eluent.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent (typically ~0.1-1%). Ensure your crude sample is fully dissolved and load a smaller amount onto the column.
The column bed has cracked or has air bubbles. The column was packed improperly or ran dry.This can ruin a separation. The column must be carefully repacked. Always ensure there is solvent above the stationary phase.

Quantitative Data Summary

The following table summarizes purification data for removing the common 2-chloro-3-nitrobenzaldehyde isomer from 2-chloro-5-nitrobenzaldehyde, a structurally similar compound. These solvent systems are excellent starting points for purifying derivatives of this compound.

Starting Material Purity (GC, % 2,5-isomer)Purification MethodSolvent SystemFinal Purity (GC, % 2,5-isomer)Yield (%)Reference
91.1%Suspension/Stirring1:1 (v/v) Methanol/WaterNot specified, but impurities reducedQuantitative[2]
91.7%PrecipitationAcetone/Water98.3%99%[2]
94.1%PrecipitationMethanol/Petroleum Ether100%83%[2]

Experimental Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise while heating until the solid just dissolves. Cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Continue adding solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good separation of your target compound from impurities. The ideal Rf value for the target compound is typically between 0.25 and 0.40.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with your chosen eluent. Slowly add silica gel as a slurry in the eluent, allowing it to settle into a uniform bed without cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualized Workflows

G General Purification Workflow A Crude Product (Post-Reaction Workup) B Assess Purity (TLC, NMR, etc.) A->B C Is Purity >98%? B->C D Product is Pure (Proceed to Characterization) C->D Yes E Is Product a Solid? C->E No F Attempt Recrystallization E->F Yes G Perform Column Chromatography E->G No H Purity Acceptable? F->H I Combine Fractions & Evaporate Solvent G->I H->D Yes H->G No, Recrystallization Failed or Purity is still low I->H

Caption: A decision-making workflow for purifying a reaction product.

G Troubleshooting Recrystallization Start Recrystallization Attempted Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals OilingOut Product Oils Out Problem->OilingOut LowYield Yield is Very Low Problem->LowYield Sol1 Induce Crystallization: - Scratch flask - Add seed crystal NoCrystals->Sol1 Sol3 Re-heat, add more solvent & cool slower. Try a different solvent. OilingOut->Sol3 Sol4 Use minimum hot solvent. Cool in ice bath before filtering. LowYield->Sol4 Sol2 Add Anti-Solvent or Reduce Solvent Volume Sol1->Sol2 If still no crystals

Caption: A troubleshooting guide for common recrystallization issues.

G Column Chromatography Logic cluster_1 Poor Resolution cluster_2 No Elution cluster_3 Band Tailing Problem Observed Problem P1 Bands Overlap P2 Product Stuck at Top P3 Streaked Bands Cause Likely Cause Solution Potential Solution C1 Incorrect Eluent Polarity P1->C1 S1 Find better solvent system via TLC C1->S1 C2 Eluent not Polar Enough P2->C2 S2 Increase Eluent Polarity C2->S2 C3 Strong interaction with Silica P3->C3 S3 Add modifier to eluent (e.g., TEA, AcOH) C3->S3

Caption: Logical relationships between problems and solutions in chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when using 2,3-Dichloro-5-nitrobenzaldehyde in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic aldehyde with moderate lipophilicity, as indicated by a calculated XLogP3 value of 2.5.[1] This suggests that it has limited solubility in water but should be soluble in many common organic solvents. However, its crystalline nature may lead to poor solubility in some solvents at room temperature, requiring specific strategies to achieve sufficient concentration for a reaction.

Q2: My reaction with this compound is not proceeding or is giving low yields. Could solubility be the issue?

A2: Yes, poor solubility is a common reason for slow or incomplete reactions. If the aldehyde is not sufficiently dissolved in the reaction solvent, the concentration of the reactant in the solution phase will be too low for the reaction to proceed at a reasonable rate. Visual inspection for undissolved solid material is a primary indicator.

Q3: What are the initial steps to troubleshoot a reaction that may be failing due to the insolubility of this compound?

A3: A logical first step is to confirm if the starting material is indeed insoluble in the chosen solvent system under the reaction conditions. You can do this by attempting to dissolve a small sample of the aldehyde in the reaction solvent at the reaction temperature. If it doesn't dissolve, you will need to explore methods to enhance its solubility. If you suspect your product is insoluble and crashing out of the reaction mixture, this could also inhibit the reaction.[2]

Q4: Can I simply add more solvent to dissolve the this compound?

A4: While adding more solvent might dissolve the aldehyde, it will also dilute all reactants, which could significantly slow down the reaction rate. A better approach is often to find a more suitable solvent or employ a specific solubilization technique.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving solubility problems with this compound.

Problem Identification Workflow

A Reaction Failure or Low Yield B Visually inspect for undissolved starting material A->B C Is solid present? B->C D Yes C->D Yes E No C->E No F Solubility is a likely issue. Proceed to Solution Strategies. D->F G Consider other reaction issues: - Reagent stability - Catalyst activity - Temperature - Reaction time E->G

Caption: Initial workflow to determine if solubility is the primary issue.

Solution Strategies

If you've identified that the solubility of this compound is hindering your reaction, consider the following strategies. The choice of strategy will depend on the specific reaction conditions and the compatibility of the reagents.

Decision-Making Flowchart for Solubility Enhancement

start Poor Solubility of This compound solvent Change Solvent or Use a Co-solvent? start->solvent heating Increase Reaction Temperature? solvent->heating If compatible protocol Implement Selected Protocol solvent->protocol Select new solvent/co-solvent sonication Apply Sonication? heating->sonication If compatible heating->protocol Optimize temperature ptc Use Phase-Transfer Catalysis? (for biphasic reactions) sonication->ptc If applicable sonication->protocol Apply sonication surfactant Add a Surfactant? ptc->surfactant If compatible ptc->protocol Add PTC surfactant->protocol

Caption: Decision-making flowchart for selecting a solubility enhancement technique.

Quantitative Data Summary

Solvent ClassExamplesExpected Solubility of this compoundRationale
Non-polar Aprotic Hexane, Toluene, BenzeneLow to ModerateThe polar nitro and aldehyde groups limit solubility in highly non-polar solvents. Toluene and benzene may offer better solubility due to pi-pi stacking interactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the aldehyde, making them good candidates for achieving dissolution.[3]
Polar Protic Water, Methanol, EthanolVery Low to LowThe large, non-polar aromatic ring and chloro-substituents outweigh the polarity of the nitro and aldehyde groups, leading to poor solubility in highly polar, hydrogen-bonding solvents like water. Alcohols may show slightly better solubility than water.

Recommendation: It is highly recommended to perform small-scale solubility tests with your intended reaction solvents to determine the most suitable one empirically.

Experimental Protocols

Here are detailed methodologies for key experiments to overcome the solubility issues of this compound.

Protocol for Using a Co-solvent System

This method is often the simplest to implement and can be very effective.[5][6]

Objective: To find a mixture of solvents that dissolves this compound and is compatible with the reaction conditions.

Materials:

  • This compound

  • Primary reaction solvent (in which the aldehyde is poorly soluble)

  • A selection of co-solvents with higher polarity (e.g., DMF, DMSO, THF)

  • Reaction vessel with magnetic stirring

Procedure:

  • To the reaction vessel, add the this compound and the other solid reagents.

  • Add the primary reaction solvent.

  • While stirring, add the co-solvent dropwise until the this compound is fully dissolved.

  • Start the reaction by adding any remaining reagents or adjusting the temperature.

Troubleshooting:

  • Precipitation upon addition of other reagents: The added reagent may be changing the polarity of the solvent mixture. Try adding the co-solvent after all other reagents are present.

  • Reaction inhibition: The co-solvent may be interfering with the reaction. Screen several co-solvents to find one that is inert under the reaction conditions.

Protocol for Sonication-Assisted Dissolution and Reaction

Sonication uses high-frequency sound waves to induce acoustic cavitation, which can break up solid particles and enhance dissolution.[7][8][9]

Objective: To increase the rate of dissolution of this compound and potentially enhance the reaction rate.

Materials:

  • This compound

  • Reaction solvent and reagents

  • Reaction vessel

  • Ultrasonic bath or probe sonicator

Procedure:

  • Combine this compound, the reaction solvent, and any other reagents that are stable to sonication in the reaction vessel.

  • Place the reaction vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to immerse a significant portion of the reaction mixture.

  • Turn on the sonicator. The frequency is typically in the range of 20-40 kHz for standard laboratory equipment.[7]

  • Monitor the reaction for the dissolution of the solid and the formation of the product by a suitable analytical method (e.g., TLC, LC-MS).

  • For reactions requiring elevated temperatures, some ultrasonic baths have built-in heaters.

Troubleshooting:

  • Temperature control: Sonication can generate heat. If the reaction is temperature-sensitive, use a cooling bath around the reaction vessel or use a sonicator with a cooling system.

  • Reagent decomposition: Some reagents may be sensitive to the high local temperatures and pressures generated during cavitation. Test the stability of your reagents to sonication.

Protocol for Phase-Transfer Catalysis (PTC)

PTC is particularly useful for reactions where the nucleophile is in an aqueous or solid phase and the this compound is in an organic phase.[10][11][12]

Objective: To transport a reactant from one phase to another to facilitate the reaction.

Materials:

  • This compound

  • An organic solvent (e.g., toluene, dichloromethane)

  • An aqueous solution of the nucleophile (e.g., NaOH, KCN)

  • A phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), a crown ether)

  • Reaction vessel with vigorous stirring

Procedure:

  • Dissolve the this compound in the organic solvent in the reaction vessel.

  • Add the aqueous solution of the nucleophile.

  • Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).

  • Stir the biphasic mixture vigorously to create a large interfacial area for the reaction to occur.

  • Monitor the reaction progress.

Troubleshooting:

  • Emulsion formation: Vigorous stirring can sometimes lead to the formation of a stable emulsion, making workup difficult. If this occurs, try adding a small amount of brine or filtering the mixture through a pad of celite.

  • Catalyst poisoning: Some anions can strongly bind to the catalyst and inhibit its function. If the reaction stalls, it may be necessary to add more catalyst or choose a different one.

Example Reaction Protocols for Poorly Soluble Aldehydes

The following are general protocols for common reactions involving aldehydes that can be adapted for this compound by incorporating the solubility enhancement techniques described above.

  • Knoevenagel Condensation: For the condensation of this compound with an active methylene compound, if solubility is an issue in a standard solvent like ethanol, consider using a co-solvent such as DMF. Alternatively, some Knoevenagel condensations can be effectively carried out in aqueous media, which may be a viable green chemistry approach.[13][14][15][16]

  • Wittig Reaction: Wittig reactions are often performed in anhydrous solvents like THF. If this compound is not soluble, sonication can be applied to the heterogeneous mixture. Interestingly, some Wittig reactions with stabilized ylides can be performed in water, which could be an excellent strategy to overcome solubility issues in organic solvents.[17][18][19][20]

  • Grignard Reaction: Grignard reactions require anhydrous conditions, typically in ethers like THF or diethyl ether. If the aldehyde has low solubility, gentle warming might be possible, but care must be taken as Grignard reagents can be unstable at higher temperatures. In this case, a more soluble ether solvent or a co-solvent like anhydrous toluene might be explored. It's crucial to ensure any co-solvent is rigorously dried.[21][22][23][24][25]

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively overcome the solubility challenges posed by this compound and achieve successful reaction outcomes.

References

troubleshooting failed reactions with 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile intermediate in organic synthesis, primarily used in the preparation of a variety of heterocyclic compounds. Its functional groups—an aldehyde, two chlorine atoms, and a nitro group—offer multiple reaction sites. It is a common precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes. A key application is in the synthesis of quinoxaline derivatives, which are known for their diverse biological activities.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound should be handled with care in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How should this compound be stored?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Q4: What is the solubility of this compound in common organic solvents?

Solubility Data of Related Nitrobenzaldehydes

Solvent2-Nitrobenzaldehyde[1]3-Nitrobenzaldehyde[2][3]4-Nitrobenzaldehyde[4]
WaterSparingly Soluble (2.32 g/L at 25°C)Sparingly SolubleLimited Solubility
EthanolSolubleGood SolubilitySoluble
MethanolNot specifiedGood SolubilityNot specified
AcetoneNot specifiedNot specifiedSoluble
ChloroformNot specifiedGood SolubilitySoluble
TolueneNot specifiedGood SolubilityNot specified
XyleneNot specifiedGood SolubilityNot specified

Note: This data is for analogous compounds and should be used as a guideline. It is recommended to perform a small-scale solubility test for your specific application.

Troubleshooting Failed Reactions

This section addresses common problems encountered during reactions with this compound and provides systematic approaches to troubleshoot them.

Issue 1: Low or No Product Yield in Condensation Reactions (e.g., Knoevenagel, Wittig)

Possible Causes & Solutions

CauseRecommended Action
Poor Solubility of Starting Material This compound may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction. Try a co-solvent system or switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility, but monitor for potential side reactions.
Inactive Catalyst or Reagent The base used in a Knoevenagel condensation (e.g., piperidine, triethylamine) may be old or contaminated. Use a fresh bottle of the catalyst. For Wittig reactions, ensure the ylide was successfully generated; this can be confirmed by a color change (often to deep yellow or orange).
Steric Hindrance The two chlorine atoms ortho and meta to the aldehyde group can sterically hinder the approach of bulky nucleophiles. If using a bulky Wittig reagent or active methylene compound, consider a less sterically demanding alternative if possible.
Incorrect Reaction Temperature Some reactions may require heating to overcome the activation energy. If the reaction is sluggish at room temperature, try gradually increasing the temperature while monitoring the reaction progress by TLC to avoid decomposition.
Moisture Contamination Wittig reagents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_solubility Check Solubility of Starting Materials start->check_solubility check_reagents Verify Reagent/Catalyst Activity check_solubility->check_reagents Good optimize_solvent Optimize Solvent System check_solubility->optimize_solvent Poor check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions OK use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Suspect check_sterics Consider Steric Hindrance check_conditions->check_sterics Optimal adjust_temp Adjust Temperature check_conditions->adjust_temp Suboptimal check_moisture Check for Moisture Contamination check_sterics->check_moisture Unlikely modify_reagent Use Less Bulky Reagent check_sterics->modify_reagent Likely Issue dry_system Dry Glassware and Solvents check_moisture->dry_system Possible end Improved Yield check_moisture->end Ruled Out optimize_solvent->check_reagents use_fresh_reagents->check_conditions adjust_temp->check_sterics modify_reagent->check_moisture dry_system->end

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Formation of Multiple Products or Impurities

Possible Causes & Solutions

CauseRecommended Action
Side Reactions of the Nitro Group Under strongly basic or reducing conditions, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, leading to a complex mixture of products. Use mild bases and reducing agents where possible. For reductions, catalytic hydrogenation with a selective catalyst (e.g., Pd/C) under controlled conditions is often preferred.
Isomeric Impurities in Starting Material The synthesis of this compound may result in small amounts of other isomers. These can lead to the formation of isomeric products that are difficult to separate. Check the purity of the starting material by NMR or GC-MS. Purification of the starting material by recrystallization may be necessary.
Over-reaction or Decomposition Prolonged reaction times or excessive heat can lead to the formation of byproducts or decomposition of the desired product. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.
Cannizzaro-type Reactions In the presence of a strong base and no active alpha-hydrogens, aldehydes can undergo disproportionation (a Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid. This is less common for Knoevenagel and Wittig reactions where a nucleophile is present, but can occur if the primary reaction is slow. Ensure the nucleophile is added before or concurrently with the base.

Reaction Pathway Diagram: Potential Side Reactions

side_reactions cluster_main Desired Reaction cluster_side Potential Side Reactions reactant This compound desired_product Desired Product (e.g., Alkene, Heterocycle) reactant->desired_product Main Pathway reduced_nitro Nitro Group Reduction Products reactant->reduced_nitro Strong Reducing Agent/ Strong Base cannizzaro Cannizzaro Products (Alcohol and Carboxylic Acid) reactant->cannizzaro Strong Base isomeric_impurity Isomeric Byproducts reactant->isomeric_impurity Isomeric Impurity in Starting Material

Caption: Potential main and side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the condensation of this compound with an active methylene compound, such as malononitrile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Expected Observations: The reaction mixture may change color upon addition of the base. The product often precipitates from the reaction mixture upon cooling.

Protocol 2: General Procedure for a Wittig Reaction

This protocol outlines a general procedure for the olefination of this compound using a phosphonium ylide.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise. Stir the mixture until the characteristic color of the ylide appears.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel.

Experimental Workflow for Wittig Reaction

wittig_workflow start Start ylide_gen Ylide Generation (Phosphonium Salt + Base) start->ylide_gen aldehyde_add Addition of This compound ylide_gen->aldehyde_add reaction Reaction at 0°C to RT aldehyde_add->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Alkene purification->product

Caption: General workflow for the Wittig reaction.

Protocol 3: Selective Reduction of the Nitro Group

This protocol describes the selective reduction of the nitro group to an amine in the presence of the aldehyde and chloro substituents.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalyst such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with the reaction solvent.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Note on Selectivity: Catalytic hydrogenation is often selective for the reduction of the nitro group over the aldehyde and aromatic chlorides. However, over-reduction of the aldehyde to an alcohol can occur with prolonged reaction times or more active catalysts.

References

catalyst selection and optimization for 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-5-nitrobenzaldehyde.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide provides potential solutions to common issues.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature. - Optimize catalyst loading. - Ensure efficient stirring to overcome mass transfer limitations.
Side reactions forming unwanted byproducts.- Adjust the ratio of nitrating agent to substrate. - Control the reaction temperature more precisely; exothermic reactions may require cooling.[1] - Consider a different catalyst to improve selectivity.
Loss of product during workup and purification.- Use an organic solvent to extract the crude product from the aqueous phase, as the product may have some solubility in water.[1] - Optimize the recrystallization solvent system to minimize loss of the target compound.[2]
Formation of Isomeric Impurities The synthesis of substituted benzaldehydes can often lead to the formation of positional isomers. For instance, the synthesis of 2-chloro-5-nitrobenzaldehyde is known to produce the 2-chloro-3-nitrobenzaldehyde isomer as a contaminant.[2]- Purification by recrystallization is a common method to separate isomers. Experiment with different solvent systems such as dilute ethanol or acetone/water mixtures.[2] - Column chromatography may be necessary for difficult separations.
Incomplete Nitration Insufficient strength or amount of nitrating agent.- Increase the concentration of the nitrating agent (e.g., nitric acid). - Use a stronger nitrating mixture, such as a combination of nitric acid and sulfuric acid.
Catalyst Deactivation Poisoning of the catalyst by impurities in the starting materials or solvents.- Use high-purity starting materials and solvents. - Consider catalyst regeneration procedures if applicable. Some heterogeneous catalysts can be washed and reused.[3]
Runaway Reaction Nitration reactions are often highly exothermic and can become uncontrollable if the temperature is not properly managed.- Ensure adequate cooling is available and monitor the internal reaction temperature closely. - Add the nitrating agent dropwise to control the rate of reaction and heat generation.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What type of catalyst is recommended for the synthesis of this compound? A1: While a specific catalyst for this exact synthesis is not extensively documented, analogous reactions for similar substituted nitrobenzaldehydes suggest several options. Heterogeneous acid catalysts, such as acidic resins, have been used for the formation of related compounds and can be easily separated from the reaction mixture.[3] For oxidation steps, if starting from a substituted toluene, metalloporphyrins have shown effectiveness in selective oxidation to the corresponding benzaldehyde.[4] Phase-transfer catalysts, like quaternary ammonium salts, can be beneficial in biphasic reaction systems to enhance the reaction rate between reactants in different phases.[5][6]

  • Q2: How can I optimize the catalyst loading? A2: The optimal catalyst loading should be determined empirically. Start with a catalytic amount (e.g., 0.1-10% by weight of the limiting reactant) and perform a series of experiments with varying catalyst concentrations to find the amount that provides the best balance of reaction rate and yield without promoting side reactions.[5]

Reaction Conditions

  • Q3: What are the typical reaction temperatures for this type of synthesis? A3: The reaction temperature is a critical parameter that needs careful control. For nitration reactions, temperatures are often kept low (e.g., 0-10 °C) to control the exothermic nature of the reaction and improve selectivity.[1] For hydrolysis or oxidation steps, temperatures may range from room temperature to reflux, depending on the specific catalyst and solvent system used.[5]

  • Q4: What solvents are suitable for this synthesis? A4: The choice of solvent will depend on the specific reaction step. For nitration, concentrated sulfuric acid is often used as both a catalyst and a solvent. In other cases, organic solvents that are inert under the reaction conditions, such as dichloromethane or toluene, may be appropriate.[1] For purification by recrystallization, solvents like ethanol, methanol, acetone, or mixtures with water have been used for similar compounds.[2]

Purification

  • Q5: How can I remove the 2,3-dichloro-5-nitrobenzoic acid byproduct? A5: If over-oxidation occurs, the corresponding carboxylic acid may be formed. This can typically be removed by washing the organic extract with a mild aqueous base, such as a sodium bicarbonate solution. The acid will be converted to its salt and dissolve in the aqueous layer.

  • Q6: What analytical techniques are recommended for monitoring the reaction progress and product purity? A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for monitoring the disappearance of starting materials and the formation of the product and any byproducts. Thin Layer Chromatography (TLC) can also be used for rapid qualitative analysis. The final product purity and structure should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis of this compound. Note: These are starting points and will require optimization.

Protocol 1: Nitration of 2,3-Dichlorobenzaldehyde (Hypothetical)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add 2,3-dichlorobenzaldehyde to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10 °C) for a specified time, monitoring the progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Protocol 2: Oxidation of 2,3-Dichloro-5-nitrotoluene (Hypothetical, based on analogous reactions)

  • Catalyst Preparation: Prepare a solution or suspension of the chosen catalyst (e.g., a metalloporphyrin complex) in an appropriate organic solvent.

  • Reaction Mixture: Add 2,3-dichloro-5-nitrotoluene to the catalyst mixture.

  • Oxidation: Introduce the oxidant (e.g., molecular oxygen, hydrogen peroxide) under controlled conditions (temperature, pressure). The specific conditions will be highly dependent on the catalyst system.[4]

  • Monitoring: Follow the reaction progress by GC or HPLC to determine the conversion of the starting material and the selectivity to the aldehyde.

  • Workup: After the reaction is complete, remove the catalyst (e.g., by filtration for a heterogeneous catalyst).

  • Purification: Isolate the crude product by removing the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (2,3-Dichlorobenzaldehyde) reaction Nitration (HNO3/H2SO4) start->reaction 1. Add Substrate workup Workup (Ice Quenching) reaction->workup 2. Reaction filtration Filtration workup->filtration 3. Precipitate Product recrystallization Recrystallization filtration->recrystallization 4. Dissolve & Crystallize drying Drying recrystallization->drying 5. Isolate Crystals end Pure this compound drying->end Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_solutions_low_yield Low Yield Solutions cluster_solutions_impurities Impurity Solutions cluster_solutions_incomplete Incomplete Reaction Solutions start Problem Encountered low_yield Low Yield start->low_yield impurities Isomeric Impurities start->impurities incomplete_reaction Incomplete Reaction start->incomplete_reaction optimize_conditions Optimize Temp/Time low_yield->optimize_conditions check_catalyst Adjust Catalyst Loading low_yield->check_catalyst improve_workup Refine Workup/Extraction low_yield->improve_workup recrystallize Recrystallize impurities->recrystallize chromatography Column Chromatography impurities->chromatography increase_reagent Increase Reagent Concentration incomplete_reaction->increase_reagent extend_time Extend Reaction Time incomplete_reaction->extend_time

Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.

References

managing isomeric impurities in 2,3-Dichloro-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing isomeric impurities during the synthesis of 2,3-Dichloro-5-nitrobenzaldehyde.

Troubleshooting Guide: Isomeric Impurity Management

The synthesis of this compound via nitration of 2,3-dichlorobenzaldehyde can lead to the formation of several isomeric impurities. The primary impurities of concern are other dichloronitrobenzaldehyde isomers. This guide addresses common issues related to the formation and removal of these impurities.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Problem Potential Cause Recommended Solution Expected Outcome
High levels of isomeric impurities in the crude product. - Non-optimal reaction temperature: Nitration is highly temperature-sensitive. Fluctuations can lead to the formation of undesired isomers. - Incorrect addition rate of nitrating agent: Rapid addition can cause localized overheating. - Inappropriate nitrating agent or solvent: The choice of nitrating agent (e.g., fuming nitric acid, nitric acid/sulfuric acid mixture) and solvent can influence isomer distribution.- Maintain a strict reaction temperature, typically between 0-10°C, using an ice-salt bath. - Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and heat dissipation. - Use a well-established nitrating mixture, such as a 1:1 mixture of concentrated nitric and sulfuric acids.Reduction of total isomeric impurities to less than 15% in the crude product.
Difficulty in separating the desired 2,3-dichloro-5-nitro isomer from other isomers. - Similar solubility profiles of isomers: Isomers often have very close physical properties, making separation by simple crystallization challenging.- Fractional Crystallization: Perform a series of carefully controlled crystallizations from a suitable solvent system. A methanol/water or acetone/water mixture can be effective.[1] - Column Chromatography: Utilize silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) for more challenging separations.Purity of the desired isomer should increase to >98%.
Low yield of the final product after purification. - Multiple recrystallization steps: Each recrystallization step can lead to a loss of the desired product.[1] - Product degradation: The product may be sensitive to heat or prolonged exposure to acidic or basic conditions during workup and purification.- Optimize the first crystallization step to achieve the highest possible purity, thereby reducing the need for subsequent recrystallizations. - Ensure the workup is performed promptly and at a low temperature. Neutralize any residual acid before purification.Improve the overall yield to >70% while maintaining high purity.
Inaccurate quantification of isomeric purity. - Co-elution of isomers in HPLC or GC: The analytical method may not have sufficient resolution to separate all isomers.- Method Development: Optimize the HPLC or GC method. For HPLC, a C18 or a specialized column for aromatic compounds with a methanol/water or acetonitrile/water mobile phase is a good starting point.[2][3] For GC-MS, a capillary column with a suitable stationary phase should be selected.[4] - Use of authentic standards: If available, use certified reference standards of the potential isomeric impurities to confirm peak identity and for accurate quantification.Baseline separation of the major isomeric impurities, allowing for accurate quantification with a limit of detection below 0.1%.

Logical Workflow for Troubleshooting Isomeric Impurities

troubleshooting_workflow start High Isomeric Impurity Detected check_reaction Review Reaction Conditions start->check_reaction check_purification Evaluate Purification Method start->check_purification temp_control Temperature Control Adequate? check_reaction->temp_control addition_rate Nitrating Agent Addition Rate Correct? check_reaction->addition_rate recrystallization Recrystallization Effective? check_purification->recrystallization temp_control->check_purification Yes optimize_reaction Optimize Reaction Parameters temp_control->optimize_reaction No addition_rate->check_purification Yes addition_rate->optimize_reaction No column_chrom Column Chromatography Required? recrystallization->column_chrom Yes, but insufficient optimize_purification Optimize Purification Protocol recrystallization->optimize_purification No column_chrom->optimize_purification Yes end Isomeric Purity Acceptable optimize_reaction->end optimize_purification->end

Caption: A flowchart for troubleshooting high isomeric impurity in this compound synthesis.

Frequently Asked Questions (FAQs)

1. What is a typical synthetic route for this compound and what are the likely isomeric impurities?

A common synthetic approach is the nitration of 2,3-dichlorobenzaldehyde. The directing effects of the chloro and aldehyde groups on the aromatic ring will influence the position of the incoming nitro group.

  • Synthesis Workflow:

synthesis_workflow start 2,3-Dichlorobenzaldehyde nitration Nitration (HNO3/H2SO4, 0-10°C) start->nitration crude Crude Product Mixture nitration->crude purification Purification (Recrystallization or Chromatography) crude->purification final Pure this compound purification->final

Caption: A simplified workflow for the synthesis of this compound.

  • Likely Isomeric Impurities: Based on the directing effects of the substituents on the benzene ring, the following isomers are the most likely to be formed in addition to the desired product:

    • 2,3-Dichloro-4-nitrobenzaldehyde

    • 2,3-Dichloro-6-nitrobenzaldehyde

2. What are the recommended starting concentrations for recrystallization to remove isomeric impurities?

The optimal concentration will depend on the specific solvent system and the level of impurities. However, a good starting point for a methanol/water system is to dissolve the crude product in a minimal amount of hot methanol and then slowly add water until turbidity is observed.

Table 2: Example Recrystallization Protocols for a Related Compound (2-chloro-5-nitrobenzaldehyde) [1]

Solvent System Initial Isomer Ratio (Target:Impurity) Final Isomer Ratio (Target:Impurity) Yield (%)
Methanol/Water (1:1 v/v)91.0 : 8.799.3 : 0.793
Ethanol/Water (1:1 v/v)91.0 : 8.799.9 : trace95
Acetone/Water91.7 : 2.298.3 : 0.399
Methanol/Petroleum Ether94.1 : 5.0100 : 083

3. What are the key parameters for an HPLC method to separate dichloronitrobenzaldehyde isomers?

A reverse-phase HPLC method is generally effective for separating these types of isomers.

Table 3: Starting HPLC Method Parameters

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic or gradient elution with Methanol and Water or Acetonitrile and Water. A typical starting point is 60:40 Methanol:Water.[2][3]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C

4. Can you provide a detailed experimental protocol for the synthesis of this compound?

The following is a representative protocol based on the nitration of similar aromatic aldehydes. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: Nitration of 2,3-Dichlorobenzaldehyde

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with stirring. Maintain the temperature below 10°C.

  • Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 17.5 g (0.1 mol) of 2,3-dichlorobenzaldehyde in 50 mL of concentrated sulfuric acid. Cool the solution to 0°C in an ice-salt bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2,3-dichlorobenzaldehyde over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by taking small aliquots, quenching them in ice water, extracting with a suitable organic solvent (e.g., dichloromethane), and analyzing by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a vacuum oven at 40-50°C.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) as described in the troubleshooting guide.

5. How can GC-MS be used to identify and quantify isomeric impurities?

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like dichloronitrobenzaldehyde isomers.

  • Separation: The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column.

  • Identification: The mass spectrometer fragments the eluting compounds into characteristic patterns (mass spectra). These spectra can be compared to a library of known compounds for identification. Even without reference standards, the fragmentation patterns can often provide structural information to differentiate between isomers.[4]

  • Quantification: By integrating the peak areas of the separated isomers in the total ion chromatogram (TIC), their relative abundance in the mixture can be determined. For absolute quantification, a calibration curve with known standards is required.

References

Technical Support Center: Reactions Involving 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-nitrobenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is primarily used in two main types of reactions:

  • Schiff Base Condensation: Reaction of the aldehyde group with primary amines to form imines (Schiff bases).

  • Nitro Group Reduction: Reduction of the nitro group to an amine, yielding 2,3-dichloro-5-aminobenzaldehyde.

Q2: How can I purify the Schiff base product from a reaction between this compound and a primary amine?

A2: Purification of Schiff bases derived from this compound typically involves recrystallization. The choice of solvent is crucial and depends on the specific properties of your product. A common starting point is to use ethanol or a mixture of ethanol and water. For less polar products, a solvent system like toluene-hexane may be effective. If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative.

Experimental Protocol: Recrystallization of a Schiff Base

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Q3: What are the recommended methods for reducing the nitro group of this compound?

A3: The nitro group can be effectively reduced to an amine using several methods. Two common and reliable methods are reduction with tin(II) chloride (SnCl₂) or with iron powder and ammonium chloride (Fe/NH₄Cl). Catalytic hydrogenation can also be used, but care must be taken to avoid dehalogenation (removal of the chlorine atoms).

Q4: How do I perform a work-up for a nitro reduction using tin(II) chloride?

A4: The work-up for a tin(II) chloride reduction involves removing the tin salts that are formed during the reaction. This is typically achieved by basifying the reaction mixture to precipitate tin hydroxides, which can then be filtered off.

Experimental Protocol: Work-up for SnCl₂ Reduction

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring until the mixture is basic (pH > 8). This will precipitate tin salts as a white solid.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin hydroxides. Wash the filter cake with an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2,3-dichloro-5-aminobenzaldehyde can be further purified by column chromatography or recrystallization if necessary.

Q5: What is the work-up procedure for a nitro reduction using iron and ammonium chloride?

A5: The work-up for an iron/ammonium chloride reduction involves removing the iron salts. This is typically done by filtering the reaction mixture and then performing a standard aqueous work-up.[1]

Experimental Protocol: Work-up for Fe/NH₄Cl Reduction

  • Filtration: Upon completion of the reaction, filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron salts.

  • Washing the Filter Cake: Wash the Celite® pad thoroughly with the reaction solvent (e.g., ethanol or ethyl acetate).

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter and concentrate the organic layer to yield the crude product.

  • Purification: Further purify the product by column chromatography or recrystallization as needed.

Troubleshooting Guides

Issue 1: Low yield in Schiff base formation.

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the reaction mixture.
Hydrolysis of the Schiff baseEnsure all reagents and solvents are dry. Work-up the reaction under anhydrous conditions if possible.
Product loss during work-upIf your product has some water solubility, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase.
Inefficient recrystallizationTry a different solvent or a combination of solvents for recrystallization. Ensure you are using a minimal amount of hot solvent to dissolve the product.

Issue 2: Presence of unreacted starting material (aldehyde) after Schiff base reaction.

Possible Cause Troubleshooting Step
Insufficient amineUse a slight excess (1.1 to 1.2 equivalents) of the amine to ensure complete consumption of the aldehyde.
Equilibrium not driven to completionIf the reaction is reversible, consider removing the water formed during the reaction using a Dean-Stark apparatus or molecular sieves.
Steric hindranceFor sterically hindered amines, longer reaction times and higher temperatures may be required.

Issue 3: Incomplete reduction of the nitro group.

Possible Cause Troubleshooting Step
Insufficient reducing agentEnsure you are using the correct stoichiometry of the reducing agent. For SnCl₂, at least 3 equivalents are typically needed. For Fe, a larger excess is often used.
Deactivated reducing agentUse freshly opened or properly stored reducing agents. The surface of iron powder can oxidize over time, reducing its reactivity.
Poor solubility of starting materialChoose a solvent system in which the this compound is soluble at the reaction temperature.

Issue 4: Dehalogenation (loss of chlorine atoms) during nitro reduction.

Possible Cause Troubleshooting Step
Harsh reaction conditionsThis is a known side reaction, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).
Alternative reducing agentsConsider using milder reducing agents like SnCl₂ or Fe/NH₄Cl which are less prone to causing dehalogenation.[2]

Visualizing Work-Up Procedures

Workup_Schiff_Base cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reaction_Mixture Crude Reaction Mixture Recrystallization Recrystallization (e.g., Ethanol/Water) Reaction_Mixture->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Schiff Base Drying->Pure_Product

Caption: General workflow for the purification of a Schiff base product.

Workup_Nitro_Reduction cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reaction_Mixture Crude Reaction Mixture Quench_Filter Quench/Filter (e.g., Basify for SnCl2, Filter for Fe) Reaction_Mixture->Quench_Filter Extraction Aqueous Extraction Quench_Filter->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude_Amine Crude Amine Product Concentration->Crude_Amine

Caption: General workflow for the work-up of a nitro group reduction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes. Note that actual results may vary depending on the specific substrate and reaction scale.

Reaction TypeReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Schiff Base FormationPrimary Amine (1.0-1.2 eq)Ethanol25 - 782 - 2470 - 95
Nitro ReductionSnCl₂·2H₂O (3-5 eq)Ethanol / Ethyl Acetate25 - 781 - 680 - 95
Nitro ReductionFe (5-10 eq), NH₄Cl (4-5 eq)Ethanol/Water781 - 485 - 98

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dichloro-5-nitrobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,3-dichloro-5-nitrobenzaldehyde and its isomers. The presence and position of electron-withdrawing groups, namely chlorine atoms and a nitro group, significantly influence the chemical behavior of the benzaldehyde scaffold. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes in pharmaceutical and materials science research.

Introduction to Reactivity

The reactivity of substituted benzaldehydes is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) groups, enhance the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack, a key step in many important organic transformations.[1][2] The positions of these substituents are also critical, as they dictate the extent of inductive and resonance effects on the reaction center.

In this compound, the two chlorine atoms and the nitro group work in concert to strongly withdraw electron density from the benzene ring. This deactivation of the ring, in turn, makes the aldehyde group more reactive towards nucleophiles. This guide will explore this reactivity in the context of several fundamental reactions: the Knoevenagel condensation, the Wittig reaction, and nucleophilic aromatic substitution.

Comparative Reactivity Data

Aldehyde IsomerSubstituent EffectsExpected Reactivity (Knoevenagel/Wittig)Experimental Yield (Knoevenagel with Malononitrile)
This compound Strong -I, -M (NO₂) and -I (Cl) effects, ortho and meta to CHOVery High No specific data found. Expected to be high due to strong activation.
2,4-Dichloro-5-nitrobenzaldehyde Strong -I, -M (NO₂) and -I (Cl) effects, ortho and para to CHOVery High No specific data found. Expected to be high due to strong activation.
3,4-Dichloro-5-nitrobenzaldehyde Strong -I, -M (NO₂) and -I (Cl) effects, meta and para to CHOVery High No specific data found. Expected to be high due to strong activation.
p-NitrobenzaldehydeStrong -I, -M effect, para to CHOHigh95%[3]
o-NitrobenzaldehydeStrong -I, -M effect, ortho to CHO (potential steric hindrance)High92% (Microwave)[4]
p-Chlorobenzaldehyde-I, +M effect, para to CHOModerate99% (Ball Milling)[5]
Benzaldehyde(Reference)Baseline92%[3]

-I refers to the inductive electron-withdrawing effect, and -M refers to the mesomeric (resonance) electron-withdrawing effect.

Key Reactions and Mechanistic Insights

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like malononitrile) to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The reaction is typically catalyzed by a weak base.[4] Benzaldehydes with electron-w-withdrawing groups exhibit enhanced reactivity in this reaction due to the increased partial positive charge on the carbonyl carbon, which facilitates the initial nucleophilic attack.[5]

General Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products Aldehyde R-CHO Product R-CH=C(Z)Z' Aldehyde->Product + Active Methylene ActiveMethylene Z-CH2-Z' ActiveMethylene->Product Water H2O Catalyst Base Catalyst Catalyst->Product

Caption: General scheme of the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[2] Similar to the Knoevenagel condensation, the rate of the Wittig reaction is enhanced by electron-withdrawing substituents on the benzaldehyde, which make the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic ylide.[6]

Experimental Workflow:

Wittig_Workflow A Start: Aldehyde & Wittig Reagent B Reaction in an appropriate solvent (e.g., THF) A->B 1. Mixing C Formation of Betaine Intermediate B->C 2. Nucleophilic Attack D Formation of Oxaphosphetane C->D 3. Cyclization E Elimination to form Alkene and Triphenylphosphine oxide D->E 4. Fragmentation F Work-up and Purification E->F 5. Separation G End: Purified Alkene F->G 6. Isolation

Caption: A typical workflow for a Wittig reaction.

Nucleophilic Aromatic Substitution (SNAAr)

In addition to reactions at the carbonyl group, the highly electron-deficient aromatic ring of dichloronitrobenzaldehydes can undergo nucleophilic aromatic substitution (SNAAr). In this reaction, a nucleophile replaces one of the chlorine atoms. The nitro group, particularly when positioned ortho or para to a leaving group, strongly activates the ring towards this type of substitution by stabilizing the negatively charged Meisenheimer intermediate.[7] For this compound, the chlorine at the 3-position is para to the nitro group, making it a potential site for nucleophilic attack.

Logical Relationship of Reactivity:

Reactivity_Logic A Substituted Benzaldehyde B Electron-Withdrawing Substituents (-NO2, -Cl) A->B C Increased Electrophilicity of Carbonyl Carbon B->C E Electron-Deficient Aromatic Ring B->E D Increased Reactivity in Knoevenagel & Wittig Reactions C->D F Susceptibility to Nucleophilic Aromatic Substitution E->F

Caption: Influence of substituents on reactivity pathways.

Experimental Protocols

General Procedure for Knoevenagel Condensation

The following is a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile, which can be adapted for this compound and its isomers.[4]

  • Reactant Mixture: In a round-bottom flask, combine the substituted benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate. The reaction can often be performed in a solvent like ethanol or, in some cases, under solvent-free conditions.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexane mixture) to yield the pure condensed product.

General Procedure for Wittig Reaction

This protocol outlines a general method for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.[8]

  • Ylide Generation: The phosphonium ylide is typically prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Reaction with Aldehyde: The solution of the substituted benzaldehyde (1.0 mmol) in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature (often 0 °C or -78 °C).

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified time, with monitoring by TLC.

  • Quenching and Extraction: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to afford the pure alkene.

Conclusion

This compound and its isomers are highly reactive substrates in a variety of organic transformations due to the strong electron-withdrawing nature of their substituents. This enhanced reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon such as the Knoevenagel condensation and the Wittig reaction, makes them valuable intermediates in the synthesis of complex organic molecules. Furthermore, the electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, offering additional avenues for molecular diversification. The choice of a specific isomer for a synthetic application will depend on the desired substitution pattern of the final product and the potential for steric hindrance to influence the reaction outcome. The experimental protocols provided herein offer a starting point for the practical application of these versatile building blocks in a research setting.

References

Spectroscopic Validation of 2,3-Dichloro-5-nitrobenzaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science research, the precise synthesis and unambiguous characterization of novel compounds are paramount. 2,3-Dichloro-5-nitrobenzaldehyde serves as a versatile starting material for synthesizing a variety of complex molecules. The validation of its reaction products requires robust analytical techniques to confirm chemical structures and ensure purity. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are central to this validation process.[1][2][3]

This guide provides a comparative analysis of the spectroscopic data for a model reaction product of this compound—the Knoevenagel condensation product with malononitrile—against an alternative product derived from 4-chlorobenzaldehyde. This comparison highlights how substituent effects on the aromatic ring manifest in different spectroscopic signatures, providing a clear framework for structural elucidation.

General Reaction Scheme: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C double bond.[4][5][6] Here, we compare the condensation of two different aromatic aldehydes with malononitrile.

  • Primary Reaction: this compound reacts with malononitrile to yield 2-((2,3-dichloro-5-nitrophenyl)methylene)malononitrile (Product A) .

  • Alternative Reaction: 4-Chlorobenzaldehyde reacts with malononitrile to yield 2-((4-chlorophenyl)methylene)malononitrile (Product B) .

G cluster_0 Primary Reaction cluster_1 Alternative Reaction A1 This compound P1 Product A: 2-((2,3-dichloro-5-nitrophenyl)methylene)malononitrile A1->P1 + A2 A2 Malononitrile B1 4-Chlorobenzaldehyde P2 Product B: 2-((4-chlorophenyl)methylene)malononitrile B1->P2 + B2 B2 Malononitrile

Caption: Knoevenagel condensation reaction schemes.

Spectroscopic Validation Workflow

The confirmation of a reaction product's structure is a systematic process. It begins with the isolation and purification of the synthesized compound, followed by a suite of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and together they allow for confident identification.

G cluster_analysis Spectroscopic Analysis Start Synthesized Crude Product Purify Purification (e.g., Recrystallization, Chromatography) Start->Purify SamplePrep Sample Preparation Purify->SamplePrep IR IR Spectroscopy SamplePrep->IR NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry SamplePrep->MS Data Data Interpretation & Comparison IR->Data NMR->Data MS->Data Confirm Structure Confirmed Data->Confirm Data Consistent Revise Structure Revision / Impurity ID Data->Revise Data Inconsistent

References

A Comparative Guide to HPLC and GC-MS Analysis of 2,3-Dichloro-5-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-nitrobenzaldehyde and its derivatives, selecting the appropriate analytical technique is crucial for accurate quantification and characterization. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these compounds, supported by representative experimental data and detailed methodologies.

At a Glance: HPLC vs. GC-MS for Dichloronitrobenzaldehyde Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Analyte Suitability Suitable for a wide range of derivatives, including thermally labile and non-volatile compounds.Best suited for volatile and thermally stable derivatives. Derivatization may be required for polar compounds.
Sensitivity Good sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.Excellent sensitivity, often reaching the parts-per-billion (ppb) to parts-per-trillion (ppt) range.
Selectivity Good selectivity based on retention time and UV-Vis detection. Diode array detectors can provide spectral information.High selectivity and specificity due to mass fragmentation patterns, enabling confident compound identification.
Sample Preparation Generally simpler, often involving dissolution and filtration. Solid-phase extraction (SPE) can be used for complex matrices.[1][2]Can be more complex, often requiring extraction into a volatile solvent and sometimes derivatization to improve volatility.[3][4]

Quantitative Performance Comparison

The following tables summarize typical quantitative data that can be expected when analyzing this compound derivatives with HPLC and GC-MS. Note: These values are representative for halogenated nitroaromatic compounds and may vary depending on the specific derivative and analytical conditions.

Table 1: Representative HPLC Performance Data

ParameterTypical Value
Retention Time (RT)5 - 15 min
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Linearity (R²)> 0.995
Precision (%RSD)< 5%

Table 2: Representative GC-MS Performance Data

ParameterTypical Value
Retention Time (RT)10 - 25 min
Limit of Detection (LOD)0.01 - 5 ng/mL[5]
Limit of Quantification (LOQ)0.05 - 20 ng/mL[5]
Linearity (R²)> 0.998
Precision (%RSD)< 10%

Experimental Protocols

Detailed methodologies for analyzing this compound derivatives using HPLC and GC-MS are provided below.

HPLC-UV Experimental Protocol

This protocol is based on general methods for analyzing nitroaromatic compounds.[1][2][6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound derivative.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • For complex matrices (e.g., biological samples, soil), a solid-phase extraction (SPE) may be necessary.[1][2] Use a C18 cartridge, condition with methanol and water, load the sample, wash with water, and elute the analytes with acetonitrile.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector set at a wavelength of 254 nm.

    • Data Acquisition: Record the chromatograms and integrate the peak areas for quantification.

GC-MS Experimental Protocol

This protocol is based on general methods for the analysis of halogenated and nitroaromatic compounds.[3][4][7]

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a volatile organic solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.[4]

    • Create a series of calibration standards by diluting the stock solution.

    • For aqueous samples, a liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane) is recommended. For solid samples, ultrasonic extraction with a suitable solvent can be employed.

    • Ensure the final sample is free of particulate matter by filtering or centrifugation.[4]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless injection (1 µL).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical steps in choosing between HPLC and GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample Dissolution Dissolution/Extraction Sample->Dissolution Filtration Filtration/Centrifugation Dissolution->Filtration Derivatization Derivatization (Optional for GC-MS) Filtration->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection GC_Injection GC Injection Derivatization->GC_Injection HPLC_Separation C18 Separation HPLC_Injection->HPLC_Separation UV_Detection UV-Vis Detection HPLC_Separation->UV_Detection HPLC_Data Data Analysis UV_Detection->HPLC_Data GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry GC_Separation->MS_Detection GC_Data Data Analysis MS_Detection->GC_Data

Caption: Experimental workflow for HPLC and GC-MS analysis.

decision_tree Start Analyze 2,3-Dichloro-5- nitrobenzaldehyde Derivative Volatility Is the derivative volatile and thermally stable? Start->Volatility Concentration Is ultra-trace level detection required? Volatility->Concentration Yes HPLC Use HPLC Volatility->HPLC No Confirmation Is definitive structural confirmation needed? Concentration->Confirmation No GCMS Use GC-MS Concentration->GCMS Yes Confirmation->HPLC No Confirmation->GCMS Yes Derivatize Consider Derivatization for GC-MS HPLC->Derivatize

Caption: Decision tree for selecting between HPLC and GC-MS.

References

A Comparative Guide to Catalysts for Reactions of 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 2,3-Dichloro-5-nitrobenzaldehyde is a critical step in the synthesis of a variety of pharmaceutical intermediates and other fine chemicals. The presence of three distinct functional groups—an aldehyde, a nitro group, and chloro-substituents on the aromatic ring—offers a versatile platform for molecular elaboration. However, the selective transformation of one functional group in the presence of others presents a significant synthetic challenge. The choice of catalyst is paramount in controlling the chemoselectivity of these reactions, particularly in reduction processes. This guide provides a comparative overview of catalytic systems applicable to the selective reduction of the nitro and aldehyde moieties of this compound, drawing upon experimental data from analogous substituted nitrobenzaldehydes.

Comparative Analysis of Catalysts for Selective Nitro Group Reduction

The reduction of the nitro group to an amine is a common and crucial transformation. The primary challenge lies in achieving high selectivity for the nitro group reduction without affecting the aldehyde and chloro-substituents. Catalytic hydrogenation is a widely employed methodology, with the catalyst-support interaction and the choice of metal playing a pivotal role in directing the reaction outcome.

A variety of metallic catalysts have been investigated for the chemoselective hydrogenation of nitroarenes bearing other reducible functional groups.[1] Noble metal catalysts, particularly those based on palladium, platinum, and gold, have been extensively studied.[1] For instance, gold nanoparticles supported on TiO2 have demonstrated excellent selectivity in the reduction of nitroarenes, attributed to the preferential adsorption of the nitro group at the interface between the support and the gold nanoparticles.[2] Non-noble metal catalysts, including those based on nickel, cobalt, and iron, are also effective and offer a more cost-effective alternative.[2] For substrates with halogen substituents, catalysts like Raney Nickel are often preferred over Pd/C to prevent dehalogenation.[3]

Catalyst SystemSubstrate AnalogProductConversion (%)Selectivity (%)Reaction ConditionsReference
Au Nanorods 4-Nitrobenzaldehyde4-Nitrobenzyl alcohol>9910080 °C, Water[4]
Fe(salen) Complex 4-Nitrobenzaldehyde4-AminobenzaldehydeHigh (qualitative)High (qualitative)H3SiPh, RT[5]
Pd-Co@SiO2 4-Chloronitrobenzene4-Chloroaniline>9999H2, 3h[1][6]
Raney Nickel Halogenated NitroarenesHalogenated AnilinesEffective (qualitative)High (qualitative)H2[3]
Co2(CO)8-H2O p-Chloronitrobenzenep-ChloroanilineQuantitativeHigh (qualitative)DME, 30 min[7]

Table 1. Comparative Performance of Catalysts in the Selective Reduction of Substituted Nitroarenes. This table summarizes the performance of various catalysts in the reduction of nitroarenes with functionalities analogous to this compound.

Experimental Protocol: Selective Nitro Group Reduction with Fe(salen) Catalyst

This protocol is adapted from studies on the chemoselective reduction of nitroarenes using an iron(salen) complex and phenylsilane.[5]

Materials:

  • This compound

  • [Fe(salen)2]2-μ-oxo precatalyst

  • Phenylsilane (H3SiPh)

  • Anhydrous acetonitrile

  • Schlenk flask and magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 mmol) and the [Fe(salen)2]2-μ-oxo precatalyst (0.01 mmol, 1 mol%).

  • Add anhydrous acetonitrile (5 mL) and stir the mixture to dissolve the solids.

  • Slowly add phenylsilane (2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at 50 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,3-dichloro-5-aminobenzaldehyde.

Comparative Analysis of Catalysts for Selective Aldehyde Group Reduction

The selective reduction of the aldehyde group in this compound to a primary alcohol, while preserving the nitro and chloro functionalities, is another important transformation. This can be challenging as many reducing agents that reduce aldehydes also reduce nitro groups.

Unsupported gold nanorods have been shown to be highly effective for the chemoselective hydrogenation of the aldehyde group in 4-nitrobenzaldehyde to the corresponding alcohol with 100% selectivity.[4] The catalytic activity of these gold nanorods was found to be dependent on their aspect ratio and significantly better than spherical gold nanoparticles.[4]

Catalyst SystemSubstrate AnalogProductConversion (%)Selectivity (%)Reaction ConditionsReference
Au Nanorods 4-Nitrobenzaldehyde4-Nitrobenzyl alcohol>9910080 °C, Water, 8h[4]
Au/Citrate Spherical NPs 4-Nitrobenzaldehyde4-Nitrobenzyl alcohol5310080 °C, Water, 8h[4]

Table 2. Comparative Performance of Gold-Based Catalysts in the Selective Hydrogenation of the Aldehyde Group in 4-Nitrobenzaldehyde.

Experimental Protocol: Selective Aldehyde Reduction with Gold Nanorod Catalyst

This protocol is based on the chemoselective hydrogenation of 4-nitrobenzaldehyde using unsupported gold nanorods in water.[4]

Materials:

  • This compound

  • Unsupported Gold Nanorod Catalyst

  • Deionized Water

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas (H2)

Procedure:

  • In a high-pressure autoclave, disperse the unsupported gold nanorod catalyst in a solution of this compound in water.

  • Seal the autoclave and purge with hydrogen gas several times to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 8 hours, monitoring the pressure to follow the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product for conversion and selectivity using GC or NMR.

Visualizing Reaction Pathways and Workflows

To better understand the catalytic processes, diagrams illustrating the reaction pathways and experimental workflows are provided below.

Reaction_Pathway_Nitro_Reduction This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate + Catalyst + Reducing Agent Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate 2,3-Dichloro-5-aminobenzaldehyde 2,3-Dichloro-5-aminobenzaldehyde Hydroxylamine Intermediate->2,3-Dichloro-5-aminobenzaldehyde Catalyst Catalyst Catalyst->this compound Reducing Agent Reducing Agent Reducing Agent->this compound Experimental_Workflow_Catalyst_Screening cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Substrate This compound Catalyst Catalyst A, B, C... Solvent Solvent Reducing Agent Reducing Agent Reactor Reactor Set Temperature & Pressure Set Temperature & Pressure Reactor->Set Temperature & Pressure Load Stirring Stirring Set Temperature & Pressure->Stirring Monitor Progress (TLC/GC) Monitor Progress (TLC/GC) Stirring->Monitor Progress (TLC/GC) Work-up & Purification Work-up & Purification Monitor Progress (TLC/GC)->Work-up & Purification Completion Characterization (NMR, MS) Characterization (NMR, MS) Work-up & Purification->Characterization (NMR, MS) Calculate Conversion & Selectivity Calculate Conversion & Selectivity Characterization (NMR, MS)->Calculate Conversion & Selectivity Calculate Conversion & Selectivity->Catalyst Compare Performance

References

A Comparative Guide to Assessing the Purity of Synthesized 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2,3-Dichloro-5-nitrobenzaldehyde, a key building block in various synthetic pathways. The performance of these methods is contrasted with approaches for similar alternative compounds, supported by available experimental data.

Introduction to Purity Assessment of Substituted Nitrobenzaldehydes

The synthesis of substituted benzaldehydes, such as this compound, often results in a mixture of products, including positional isomers and other process-related impurities. These impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are crucial for the accurate determination of purity and the identification and quantification of any impurities. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for definitive impurity identification.

Comparative Analysis of Analytical Methods

Data Presentation: Purity of Dichloronitrobenzaldehyde Isomers

The following table summarizes typical purity levels for various dichloronitrobenzaldehyde isomers as reported by commercial suppliers. It is important to note that the purity of synthesized this compound should be confirmed experimentally.

CompoundAnalytical MethodTypical Purity (%)Major Impurities
This compound HPLC, GC-FID>95 (Requires experimental verification)Positional Isomers
2-Chloro-5-nitrobenzaldehydeHPLC, GC-FID97[1][2][3][4][5]2-Chloro-3-nitrobenzaldehyde[6][7]
3-Chloro-5-nitrobenzaldehydeNot Specified95[8]Positional Isomers
2,4-Dichloro-5-nitrobenzaldehydeNot SpecifiedData Not AvailablePositional Isomers

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and are proposed for the analysis of this compound, pending experimental validation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a powerful technique for separating and quantifying the main component from its structurally similar impurities.

a. Proposed HPLC Method for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., LiChrosorb RP-18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 75:25:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

b. Reference HPLC Method for 2-Chloro-5-nitrobenzaldehyde

A known method for the analysis of 2-chloro-5-nitrobenzaldehyde utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.[9] This alternative stationary phase could also be explored for the analysis of this compound to achieve different selectivity.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Impurity Profiling

GC-FID is a robust method for assessing the purity of volatile and thermally stable compounds like dichloronitrobenzaldehydes.

a. Proposed GC-FID Method for this compound

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on initial scouting runs.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.

Visualizations of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical procedures.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Methods cluster_data Data Processing & Reporting synthesis Synthesized 2,3-Dichloro- 5-nitrobenzaldehyde sample_prep Sample Preparation (Dissolution in Solvent) synthesis->sample_prep hplc HPLC Analysis sample_prep->hplc Inject gc GC-FID Analysis sample_prep->gc Inject data_acq Data Acquisition (Chromatograms) hplc->data_acq gc->data_acq purity_calc Purity Calculation (% Area) data_acq->purity_calc report Final Purity Report purity_calc->report

Caption: Workflow for Purity Assessment of Synthesized Compound.

HPLC_Method_Development start Start select_column Select C18 Reverse-Phase Column start->select_column prepare_mobile_phase Prepare Mobile Phase (MeOH/H2O/H3PO4) select_column->prepare_mobile_phase set_conditions Set Flow Rate & Wavelength (1 mL/min, 254 nm) prepare_mobile_phase->set_conditions inject_sample Inject Sample set_conditions->inject_sample analyze_chromatogram Analyze Chromatogram inject_sample->analyze_chromatogram optimize Optimize Mobile Phase Composition? analyze_chromatogram->optimize optimize->prepare_mobile_phase Yes end Validated Method optimize->end No

Caption: Logical Flow for HPLC Method Development and Validation.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. While a specific, validated analytical method for this compound is not prominently published, robust and reliable methods can be readily adapted from those used for structurally similar compounds such as 2-chloro-5-nitrobenzaldehyde. The proposed HPLC and GC-FID methods in this guide provide a solid foundation for establishing an in-house purity testing protocol. It is essential for researchers to perform a validation of the chosen method to ensure its accuracy, precision, and suitability for its intended purpose. By employing these systematic analytical approaches, scientists can confidently ascertain the purity of their synthesized this compound and proceed with their research and development endeavors.

References

A Comparative Spectroscopic Analysis of Chloro-Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomers is a critical step in chemical synthesis and drug development, as different isomers of the same molecule can exhibit vastly different biological activities and physical properties. This guide provides a comparative analysis of chloro-nitrobenzaldehyde isomers using various spectroscopic techniques. Due to the limited availability of comprehensive public data for dichloro-nitrobenzaldehyde isomers, this guide will focus on a comparative study of two representative monochloro-nitrobenzaldehyde isomers: 2-Chloro-5-nitrobenzaldehyde and 5-Chloro-2-nitrobenzaldehyde. The principles and methodologies described herein are directly applicable to the analysis of their dichloro counterparts.

This guide presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to differentiate between these isomers.

Data Presentation: Spectroscopic Comparison

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of 2-Chloro-5-nitrobenzaldehyde and 5-Chloro-2-nitrobenzaldehyde.

Spectroscopic TechniqueParameter2-Chloro-5-nitrobenzaldehyde5-Chloro-2-nitrobenzaldehyde
¹H NMR Aldehyde Proton (δ, ppm)~10.50~10.41
Aromatic Protons (δ, ppm)8.74 (d), 8.39 (dd), 7.71 (d)8.11 (d), 7.89 (dd), 7.73 (d)
¹³C NMR Carbonyl Carbon (δ, ppm)Data not readily availableData not readily available
Aromatic Carbons (δ, ppm)Data not readily availableData not readily available
IR Spectroscopy C=O Stretch (cm⁻¹)~1709Data not readily available
NO₂ Asymmetric Stretch (cm⁻¹)~1525Data not readily available
NO₂ Symmetric Stretch (cm⁻¹)~1349Data not readily available
UV-Vis Spectroscopy λmax (nm)Data not readily availableData not readily available
Mass Spectrometry Molecular Ion (m/z)185185

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the chloro-nitrobenzaldehyde isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or 500 MHz). For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups, such as the carbonyl (C=O) stretch of the aldehyde, the N-O stretches of the nitro group, and the C-Cl stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly of the conjugated system.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the chloro-nitrobenzaldehyde isomer in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and another with the sample solution. Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm.[1]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax), which is characteristic of the electronic structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI). EI typically uses a 70 eV electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For chloro-compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic comparison of isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer_A Isomer A NMR NMR Spectroscopy (¹H & ¹³C) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR UV_Vis UV-Vis Spectroscopy Isomer_A->UV_Vis MS Mass Spectrometry Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->UV_Vis Isomer_B->MS Data_Table Comparative Data Table NMR->Data_Table IR->Data_Table UV_Vis->Data_Table MS->Data_Table Structure_Elucidation Structure Elucidation Data_Table->Structure_Elucidation

References

A Comparative Guide to the Characterization of Impurities in 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential impurities in commercial samples of 2,3-Dichloro-5-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines potential process-related impurities, provides detailed analytical methodologies for their detection and quantification, and presents a comparative analysis based on hypothetical, yet representative, experimental data.

Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the nitration of 2,3-dichlorobenzaldehyde. Based on this, potential impurities can be categorized as follows:

  • Isomeric Impurities: The nitration of 2,3-dichlorobenzaldehyde can result in the formation of other positional isomers. The directing effects of the chloro and aldehyde groups can lead to the formation of 2,3-Dichloro-6-nitrobenzaldehyde and 2,3-Dichloro-4-nitrobenzaldehyde.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of residual 2,3-dichlorobenzaldehyde in the final product.

  • By-products of Precursor Synthesis: The synthesis of 2,3-dichlorobenzaldehyde itself can introduce impurities. For instance, if synthesized from 2,3-dichloroaniline, residual aniline derivatives could be present.[1] Similarly, synthesis from 2,3-dichlorotoluene may leave traces of the starting material or chlorinated intermediates.

  • Degradation Products: Like many aromatic aldehydes, this compound can be susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 2,3-Dichloro-5-nitrobenzoic acid.

A summary of these potential impurities is provided in Table 1.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureOrigin
2,3-dichlorobenzaldehydeC₇H₄Cl₂OUnreacted Starting Material
2,3-Dichloro-6-nitrobenzaldehydeC₇H₃Cl₂NO₃Isomeric By-product
2,3-Dichloro-4-nitrobenzaldehydeC₇H₃Cl₂NO₃Isomeric By-product
2,3-Dichloro-5-nitrobenzoic acidC₇H₃Cl₂NO₄Oxidation/Degradation Product
2,3-dichloroanilineC₆H₅Cl₂NBy-product from Precursor Synthesis

Comparative Analysis of Impurity Profiles

Table 2: Comparative Impurity Profile of this compound Samples (% Area by HPLC)

ImpuritySupplier ASupplier BSupplier C
2,3-dichlorobenzaldehyde0.150.080.25
2,3-Dichloro-6-nitrobenzaldehyde0.200.350.10
2,3-Dichloro-4-nitrobenzaldehyde0.05Not Detected0.08
2,3-Dichloro-5-nitrobenzoic acid0.100.120.15
Total Impurities 0.50 0.55 0.58
Purity 99.50 99.45 99.42

This illustrative data highlights that while all suppliers may offer a product with high overall purity, the specific impurity profile can differ. For instance, the sample from Supplier B shows a higher level of the 2,3-Dichloro-6-nitrobenzaldehyde isomer but no detectable 2,3-Dichloro-4-nitrobenzaldehyde. Such differences can be critical in downstream applications where specific impurities may interfere with subsequent reactions or need to be controlled in the final active pharmaceutical ingredient.

Experimental Protocols for Impurity Characterization

To accurately identify and quantify the impurities in this compound, a combination of chromatographic and spectroscopic techniques is recommended. The following are detailed experimental protocols adapted from methods used for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a robust method for quantifying the main component and its known impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 20 80
      25 20 80
      30 60 40

      | 35 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound and each known impurity standard in acetonitrile to prepare a stock solution. Further dilute to a working concentration (e.g., 1 mg/mL for the main component and 0.01 mg/mL for impurities).

    • Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 10 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental protocols for the characterization of impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample This compound Sample dissolve Dissolve in Acetonitrile/Dichloromethane sample->dissolve hplc Inject into HPLC-UV dissolve->hplc gcms Inject into GC-MS dissolve->gcms quantify Quantify Impurities hplc->quantify report Impurity Profile Report quantify->report identify Identify Impurities gcms->identify identify->report

Caption: Experimental workflow for impurity analysis.

synthesis_impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start 2,3-Dichlorobenzaldehyde nitration Nitration (HNO3/H2SO4) start->nitration unreacted Unreacted 2,3-Dichlorobenzaldehyde start->unreacted Carryover product This compound (Main Product) nitration->product isomer1 2,3-Dichloro-6-nitrobenzaldehyde nitration->isomer1 Isomerization isomer2 2,3-Dichloro-4-nitrobenzaldehyde nitration->isomer2 Isomerization oxidation 2,3-Dichloro-5-nitrobenzoic Acid product->oxidation Degradation

Caption: Synthesis pathway and potential impurities.

Conclusion

The characterization of impurities in this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While direct comparative data from suppliers is not always publicly accessible, a thorough understanding of the synthetic route allows for the prediction of potential impurities. The application of robust analytical methods, such as HPLC for quantification and GC-MS for identification, is essential for a comprehensive impurity profile. Researchers and drug development professionals are encouraged to implement these or similar validated methods to assess the purity of this compound from various sources to ensure the consistency and quality of their research and manufacturing processes.

References

A Comparative Analysis of Synthetic Pathways to 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 2,3-Dichloro-5-nitrobenzaldehyde is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative overview of the potential synthetic routes to this important molecule, detailing experimental protocols and presenting quantitative data to aid in methodological selection.

Two primary synthetic strategies emerge from the literature for the preparation of this compound: the direct nitration of 2,3-dichlorobenzaldehyde and the oxidation of a pre-nitrated toluene derivative. This analysis will delve into the specifics of each approach, offering a side-by-side comparison of their respective advantages and challenges.

Synthetic Route 1: Nitration of 2,3-Dichlorobenzaldehyde

The most direct approach to this compound involves the electrophilic nitration of the readily available starting material, 2,3-dichlorobenzaldehyde. This method relies on the introduction of a nitro group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The directing effects of the existing chloro and aldehyde substituents are critical in determining the position of the incoming nitro group. The chloro groups are ortho-, para-directing, while the aldehyde group is a meta-director. In this specific substitution pattern, the position para to one chlorine and meta to the aldehyde (C5) is activated, favoring the formation of the desired isomer.

Experimental Protocol:

A detailed experimental procedure for the selective synthesis of the 5-nitro isomer is outlined below, adapted from analogous nitration reactions of substituted benzaldehydes.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2,3-dichlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2,3-dichlorobenzaldehyde over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the resulting precipitate with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Synthetic Route 2: Oxidation of 2,3-Dichloro-5-nitrotoluene

An alternative pathway involves the synthesis of 2,3-dichloro-5-nitrotoluene, followed by the oxidation of the methyl group to an aldehyde. This multi-step approach offers the potential for higher regioselectivity in the initial nitration step, as the directing effects of the two chloro groups and one methyl group on the toluene ring can be more readily controlled to favor the desired 2,3-dichloro-5-nitro substitution pattern.

Experimental Protocol:

This route is presented in two key stages: the nitration of 2,3-dichlorotoluene and the subsequent oxidation to the benzaldehyde.

Stage 1: Synthesis of 2,3-Dichloro-5-nitrotoluene

Materials:

  • 2,3-Dichlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 2,3-dichlorotoluene in dichloromethane and cool the solution to 0 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare a solution of potassium nitrate in concentrated sulfuric acid.

  • Add the potassium nitrate solution dropwise to the 2,3-dichlorotoluene solution at 0-5 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto ice and extract with dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2,3-dichloro-5-nitrotoluene.

Stage 2: Oxidation to this compound

Materials:

  • 2,3-Dichloro-5-nitrotoluene

  • Chromium trioxide or other suitable oxidizing agent (e.g., potassium permanganate)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Ice

  • Dichloromethane

Procedure:

  • Suspend 2,3-dichloro-5-nitrotoluene in acetic anhydride and cool to 0-5 °C.

  • Slowly add concentrated sulfuric acid.

  • Portion-wise, add chromium trioxide to the mixture, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture onto ice and extract with dichloromethane.

  • Wash the organic layer with water and saturated sodium bicarbonate solution.

  • Dry the organic phase, filter, and concentrate to give the crude this compound, which can then be purified by chromatography or recrystallization.

Comparison of Synthetic Routes

FeatureRoute 1: Nitration of 2,3-DichlorobenzaldehydeRoute 2: Oxidation of 2,3-Dichloro-5-nitrotoluene
Starting Material 2,3-Dichlorobenzaldehyde2,3-Dichlorotoluene
Number of Steps 12
Key Transformation Electrophilic Aromatic Substitution (Nitration)Nitration followed by Oxidation
Potential Yield Moderate to High (Isomer separation may be required)Moderate (Cumulative yield over two steps)
Purity Concerns Potential for isomeric impurities (e.g., 6-nitro isomer)Potential for over-oxidation to carboxylic acid
Reagents Strong acids (H₂SO₄, HNO₃)Strong acids, oxidizing agents (e.g., CrO₃)
Advantages More direct, fewer stepsPotentially higher regioselectivity in nitration
Disadvantages Control of regioselectivity can be challengingLonger reaction sequence, use of heavy metal oxidants

Logical Workflow of Synthetic Comparison

G cluster_0 Comparative Analysis of Synthetic Routes to this compound cluster_1 Route 1: Direct Nitration cluster_2 Route 2: Oxidation of Nitrotoluene Start Target Molecule: This compound StartMat1 Starting Material: 2,3-Dichlorobenzaldehyde Start->StartMat1 StartMat2 Starting Material: 2,3-Dichlorotoluene Start->StartMat2 Reaction1 Nitration (HNO₃, H₂SO₄) StartMat1->Reaction1 Product1 This compound (with potential isomers) Reaction1->Product1 Comparison Comparison Criteria: - Yield - Purity - Number of Steps - Reagent Toxicity Product1->Comparison Reaction2a Nitration (KNO₃, H₂SO₄) StartMat2->Reaction2a Intermediate2 Intermediate: 2,3-Dichloro-5-nitrotoluene Reaction2a->Intermediate2 Reaction2b Oxidation (e.g., CrO₃) Intermediate2->Reaction2b Product2 This compound Reaction2b->Product2 Product2->Comparison

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

The choice between the direct nitration of 2,3-dichlorobenzaldehyde and the multi-step oxidation of 2,3-dichloro-5-nitrotoluene will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and available resources. The direct nitration route offers a more streamlined approach, though careful optimization is necessary to maximize the yield of the desired 5-nitro isomer and minimize the formation of byproducts. The oxidation route, while longer, may provide better control over regioselectivity. Researchers and drug development professionals are encouraged to evaluate both pathways based on the experimental data and considerations presented in this guide to select the most suitable method for their applications.

Safety Operating Guide

Proper Disposal of 2,3-Dichloro-5-nitrobenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dichloro-5-nitrobenzaldehyde was not publicly available at the time of this writing. The following procedures are synthesized from the SDSs of structurally similar compounds, including 2-Hydroxy-5-nitrobenzaldehyde, 2-Chloro-5-nitrobenzaldehyde, and 3-nitrobenzaldehyde. These guidelines should be adapted with caution. Always consult your institution's Environmental Health and Safety (EHS) department for final approval of your disposal procedures.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent skin contact, inhalation, and eye exposure.

Personal Protective Equipment (PPE)
Protective EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption.[1]
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.[1]
Lab Coat Standard laboratory coat.Protects clothing and skin from contamination.[1]
Respiratory Protection Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate.Prevents respiratory tract irritation.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Place the contained material into a suitable, labeled, and sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated containers is critical to ensure laboratory and environmental safety.

  • Waste Identification and Segregation:

    • Identify the waste as a chlorinated and nitrated aromatic aldehyde.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Place solid this compound waste into a clearly labeled, sealed, and chemically compatible container.

    • For solutions, use a labeled, sealed, and appropriate liquid waste container.

    • Ensure the container is suitable for holding hazardous chemical waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials, such as strong oxidizing agents and bases.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

    • Disposal will likely involve high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do Not Mix) ppe->segregate contain Place in Labeled, Sealed Waste Container segregate->contain store Store in Designated Hazardous Waste Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with your local safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,3-Dichloro-5-nitrobenzaldehyde

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety and proper environmental stewardship.

Chemical Profile: this compound is a solid, powdered organic compound. It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects.[1]

Immediate Safety and First Aid

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure risk. The following table outlines the recommended PPE for various tasks involving this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport within the Lab Safety glasses with side shields.Nitrile gloves.Standard laboratory coat.Not generally required if the container is sealed.
Weighing and Aliquoting Chemical splash goggles and a face shield.Double-gloving with nitrile gloves is recommended.Chemical-resistant lab coat or apron over a standard lab coat.Use of a certified chemical fume hood is mandatory. If not possible, a NIOSH-approved respirator with a particulate filter is required.
Solution Preparation and Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., butyl rubber or Viton®) over nitrile gloves.Chemical-resistant lab coat or apron.All operations should be conducted in a certified chemical fume hood.
Waste Disposal Chemical splash goggles and a face shield.Chemical-resistant gloves.Chemical-resistant lab coat or apron.Operations should be performed in a well-ventilated area, preferably a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Disposable, chemical-resistant coveralls.A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Designated Work Area:

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.

  • The work surface should be covered with absorbent, disposable bench paper to contain any potential spills.

2. Weighing the Compound:

  • Weighing should be performed within a chemical fume hood to minimize the risk of inhaling the powder.

  • Use an anti-static gun if the powder is prone to static dispersal.

  • Tare a sealed container on the balance.

  • In the fume hood, carefully add the powder to the tared container and securely close it.

  • Re-weigh the sealed container to determine the exact mass.

3. Solution Preparation:

  • All solution preparations must occur within a chemical fume hood.

  • Slowly add the weighed this compound to the solvent to avoid splashing.

  • Ensure the vessel is appropriately sized and equipped for stirring if necessary.

4. Reaction Monitoring and Work-up:

  • Keep the reaction vessel closed to the extent possible while monitoring.

  • Any sampling or work-up procedures should be conducted within the fume hood.

5. Decontamination:

  • At the end of the procedure, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan: Step-by-Step Waste Management

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • This compound is a halogenated and nitrated organic compound.

  • All solid waste (e.g., contaminated gloves, bench paper, and excess compound) should be collected in a designated, labeled, and sealed hazardous waste container for "Halogenated Organic Solids."

  • All liquid waste (e.g., reaction mixtures, and solvent rinses) should be collected in a separate, labeled, and sealed hazardous waste container for "Halogenated Organic Liquids."

  • Do not mix this waste with non-halogenated waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., irritant, harmful).

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Ensure waste containers are kept closed except when adding waste.

4. Disposal Request:

  • Once the waste container is full (no more than 90% capacity), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling and decision-making.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prep_Hood Prepare Fume Hood Don_PPE->Prep_Hood Weigh_Compound Weigh Compound Prep_Hood->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Segregate_Waste Segregate Waste Conduct_Reaction->Segregate_Waste Decontaminate_Area Decontaminate Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Store_Waste Store Waste for Pickup Doff_PPE->Store_Waste

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making logic for a this compound spill.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
2,3-Dichloro-5-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-nitrobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.